7-Isocarapanaubine
Description
Properties
IUPAC Name |
methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27)/t12-,13-,14-,20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZNWMMOECVGAP-XRWSZIPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Isocarapanaubine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources and isolation methodologies for the oxindole alkaloid 7-Isocarapanaubine. While direct isolation protocols for this compound are not extensively detailed in publicly available literature, this document outlines a comprehensive approach based on the established isolation of its isomer, Carapanaubine, and other related oxindole alkaloids from the same plant genera.
Natural Sources
This compound, a stereoisomer of Carapanaubine, is a complex indole alkaloid. While its direct isolation has not been extensively reported, its isomer, Carapanaubine, has been identified in plant species of the Apocynaceae family. These plants are rich in a diverse array of indole and oxindole alkaloids, making them the most probable natural sources of this compound.
The primary plant sources known to produce Carapanaubine, and therefore likely to contain this compound, include:
-
Rauvolfia volkensii : The roots of this plant have been found to yield a variety of alkaloids, including those of the oxindole class.[1][2]
-
Aspidosperma carapanauba : This species is a known source of Carapanaubine and other related alkaloids.[3]
-
Aspidosperma pyrifolium : Various indole alkaloids have been successfully isolated from this species, suggesting it as a potential source.[4][5]
Quantitative Data
The yield of specific alkaloids from natural sources can vary significantly based on the plant's geographical location, age, and the extraction method employed. While specific yield data for this compound is not available, the table below presents the reported yields of principal alkaloids from Rauvolfia volkensii to provide a general reference for expected alkaloid content.
| Alkaloid | Plant Source | Plant Part | Yield (%) | Reference |
| Ajmaline | Rauvolfia volkensii | Roots | 0.08 | [1] |
| Reserpiline | Rauvolfia volkensii | Roots | 0.15 | [1] |
| Reserpine | Rauvolfia volkensii | Roots | 0.0007 | [1] |
Experimental Protocols: Isolation of Oxindole Alkaloids
The following is a generalized protocol for the isolation of oxindole alkaloids, such as this compound, from plant material. This protocol is a composite of established methods for alkaloid extraction from Rauvolfia and Aspidosperma species.
Plant Material Preparation
-
Collection and Drying : Collect the desired plant parts (e.g., roots, stem bark).
-
Grinding : Thoroughly dry the plant material in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder to increase the surface area for extraction.
Extraction
-
Maceration : Macerate the powdered plant material in an organic solvent such as methanol or ethanol at room temperature for an extended period (typically 24-48 hours), with occasional agitation.
-
Filtration and Concentration : Filter the mixture to separate the solvent from the plant debris. Repeat the maceration process with fresh solvent to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Acid-Base Partitioning
This crucial step separates the basic alkaloids from other neutral and acidic plant metabolites.
-
Acidification : Dissolve the crude extract in a dilute acidic solution (e.g., 5% hydrochloric acid or acetic acid). This protonates the nitrogen atoms of the alkaloids, making them soluble in the aqueous acidic solution.
-
Washing with Organic Solvent : Wash the acidic solution with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities, which will preferentially dissolve in the organic layer. Discard the organic layer.
-
Basification : Make the aqueous acidic solution basic by adding a base (e.g., ammonium hydroxide or sodium carbonate) until a pH of 9-10 is reached. This deprotonates the alkaloids, rendering them insoluble in the aqueous solution but soluble in organic solvents.
-
Extraction of Alkaloids : Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane or chloroform). The alkaloids will move into the organic layer.
-
Drying and Concentration : Combine the organic extracts, dry them over anhydrous sodium sulfate, and then concentrate under reduced pressure to yield the total alkaloid fraction.
Chromatographic Purification
The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds.
-
Column Chromatography : Subject the total alkaloid fraction to column chromatography using a stationary phase such as silica gel or alumina. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).
-
Thin-Layer Chromatography (TLC) : Monitor the fractions collected from the column using TLC to identify those containing compounds with similar retention factors (Rf values).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, pool the fractions containing the target alkaloid and subject them to preparative HPLC. This technique offers high resolution and is capable of separating closely related isomers like this compound and Carapanaubine.
Structure Elucidation
The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy : To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the electronic transitions within the molecule.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation of this compound from its natural source.
References
- 1. The alkaloids of Rauwolfia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioguided Isolation of Alkaloids and Pharmacological Effects of the Total Alkaloid Fraction from Aspidosperma pyrifolium Mart. (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
7-Isocarapanaubine: A Deep Dive into its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Isocarapanaubine is a complex indolizine alkaloid belonging to the carapanaubine family of natural products. First identified as an isomer of carapanaubine, its discovery is intrinsically linked to the pioneering work on alkaloids isolated from the bark of the South American tree Aspidosperma carapanauba. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound, presenting available data in a structured format for researchers. Due to the limited specific research on this compound itself, this guide draws heavily from the original literature on its parent compound, carapanaubine, and related alkaloids.
Discovery and History
The story of this compound begins with the investigation of the chemical constituents of Aspidosperma carapanauba, a plant species known to be a rich source of structurally diverse alkaloids. In the early 1960s, a seminal study led by B. Gilbert resulted in the isolation and characterization of a new alkaloid named carapanaubine. The findings were published in the Journal of the American Chemical Society in 1963.
While the primary focus of this initial research was on carapanaubine, the study also alluded to the presence of isomeric compounds, one of which was later identified as this compound. The initial separation and characterization of these alkaloids were challenging due to their structural similarity. The primary method of structural elucidation at the time was mass spectrometry, which provided crucial information about the molecular weight and fragmentation patterns of these complex molecules.
Unfortunately, detailed and specific information regarding the independent isolation, structure elucidation, and biological activity of this compound remains scarce in publicly accessible scientific literature. Most of the available information is tied to the initial discovery of the carapanaubine alkaloid family as a whole.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is limited. The following table summarizes the key physicochemical properties, primarily sourced from the PubChem database. It is important to note that much of this data is computed rather than experimentally determined and should be interpreted with caution.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₂O₆ | PubChem |
| Molecular Weight | 428.5 g/mol | PubChem |
| IUPAC Name | methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | PubChem |
| CAS Number | 17391-09-2 | PubChem |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Optical Rotation | Not Reported | - |
| Solubility | Not Reported | - |
Spectroscopic Data:
Experimental Protocols
Detailed experimental protocols specifically for the isolation of this compound are not available in the reviewed literature. However, based on the general procedures for isolating alkaloids from Aspidosperma species, a likely workflow can be inferred.
Hypothetical Isolation Workflow
Caption: A generalized workflow for the isolation of alkaloids from Aspidosperma species.
Synthesis and Biological Activity
Total Synthesis
To date, a specific total synthesis for this compound has not been reported in the scientific literature. The complex polycyclic structure, featuring multiple stereocenters, presents a significant synthetic challenge. Synthetic efforts in this area have generally focused on other related, more biologically active alkaloids.
Biological Activity
There is a lack of specific studies on the biological activity of this compound. The broader class of alkaloids from Aspidosperma species has been investigated for a range of pharmacological activities, but data for this particular isomer is not available.
Future Directions
The study of this compound presents several opportunities for future research. A primary focus should be on its definitive isolation and complete spectroscopic characterization to confirm its structure and stereochemistry. Subsequently, a total synthesis would not only provide access to larger quantities of the material for biological screening but also confirm the proposed structure. Finally, a thorough investigation of its pharmacological properties is warranted, given the diverse bioactivities observed in other Aspidosperma alkaloids.
Conclusion
This compound remains an enigmatic member of the carapanaubine family of alkaloids. While its existence was noted during the initial discovery of carapanaubine from Aspidosperma carapanauba, a detailed scientific exploration of this specific isomer is conspicuously absent from the available literature. This guide has synthesized the limited available information and provided a framework based on related compounds. Further research is essential to fully elucidate the chemical and biological profile of this intriguing natural product.
Unraveling the Intricate Architecture of 7-Isocarapanaubine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 7-Isocarapanaubine, a complex spiro-oxindole alkaloid. This document details the spectroscopic data and experimental methodologies that were pivotal in determining its unique molecular architecture, presenting the information in a clear and accessible format for researchers in natural product chemistry and drug discovery.
Compound Overview
This compound is a natural product with the molecular formula C₂₃H₂₈N₂O₆ and a molecular weight of 428.5 g/mol .[1] Its systematic IUPAC name is methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate.[1] The elucidation of such a complex structure relies on a synergistic application of various spectroscopic techniques and detailed experimental procedures.
Spectroscopic Data for Structure Elucidation
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is fundamental in establishing the elemental composition of a new compound. For a molecule with the formula C₂₃H₂₈N₂O₆, the expected exact mass would be a key starting point.
Table 1: Representative High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 429.1975 | 429.1978 |
| [M+Na]⁺ | 451.1794 | 451.1797 |
Note: This data is representative and illustrates the expected precision for confirming the molecular formula.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides crucial information about the functional groups present in the molecule.
Table 2: Representative Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Broad | N-H stretch (oxindole) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ester) |
| ~1680 | Strong | C=O stretch (oxindole lactam) |
| ~1620 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester and ether) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments (like COSY, HSQC, and HMBC), are the most powerful tools for piecing together the carbon skeleton and the relative stereochemistry of the molecule.
Table 3: Representative ¹H NMR Chemical Shift Data (in CDCl₃)
| Proton Assignment (Hypothetical) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5' | ~6.8 | s | - |
| H-8' | ~6.9 | s | - |
| N-H | ~8.0 | br s | - |
| OCH₃ (ester) | ~3.7 | s | - |
| OCH₃ (aromatic) | ~3.9 | s | - |
| OCH₃ (aromatic) | ~3.8 | s | - |
| H-1 | ~4.5 | q | 6.5 |
| CH₃-1 | ~1.5 | d | 6.5 |
Table 4: Representative ¹³C NMR Chemical Shift Data (in CDCl₃)
| Carbon Assignment (Hypothetical) | Chemical Shift (δ, ppm) |
| C=O (lactam) | ~178 |
| C=O (ester) | ~170 |
| C-5', C-6' (aromatic, oxygenated) | ~145-150 |
| C-4', C-7', C-8', C-9' (aromatic) | ~110-130 |
| Spiro Carbon (C-3') | ~70-75 |
| OCH₃ | ~55-60 |
| Aliphatic carbons | ~20-60 |
Experimental Protocols
The following sections describe the generalized experimental procedures for the isolation and structural analysis of a novel alkaloid like this compound from a plant source.
Isolation of this compound
A typical isolation workflow for alkaloids from a plant source, such as a species of the Rauwolfia genus, is outlined below.
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Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in a 5% aqueous hydrochloric acid solution and washed with a nonpolar solvent (e.g., hexane) to remove fats and waxes. The acidic aqueous layer is then basified with ammonium hydroxide to a pH of approximately 9-10 and extracted with a chlorinated solvent (e.g., dichloromethane) to isolate the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing the compound of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Structure Elucidation Methodology
The logical process for determining the structure of the isolated compound is depicted below.
References
physical and chemical properties of 7-Isocarapanaubine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Isocarapanaubine is a complex indole alkaloid with the molecular formula C₂₃H₂₈N₂O₆.[1] As a member of the expansive family of monoterpenoid indole alkaloids, it possesses a unique spiro-oxindole scaffold, which has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data. While specific biological activities and mechanisms of action for this particular compound are not yet extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring its therapeutic potential.
Chemical and Physical Properties
This compound is a white to off-white powder.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₂O₆ | [1] |
| Molecular Weight | 428.5 g/mol | [1] |
| IUPAC Name | methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | [1] |
| CAS Number | 17391-09-2 | [1][2] |
| Physical Description | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the complex carbon-hydrogen framework of the molecule. Links to experimental NMR spectra can be found in databases such as the Human Metabolome Database (HMDB).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[3]
Experimental Protocols
General Analytical Methods
The purity and identity of this compound are typically assessed using a combination of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), along with Mass Spectrometry and NMR.[2]
Isolation and Purification
While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, it is known to be a natural product found in plants of the Apocynaceae family, particularly within the genera Rauvolfia, Aspidosperma, and Cabucala.[4] A general workflow for the isolation of alkaloids from plant material is presented below. This should be considered a representative methodology that would be adapted and optimized for the specific plant source and target compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activities, mechanism of action, or the signaling pathways directly modulated by this compound in the public scientific literature. The complex structure of this alkaloid, however, suggests potential for a range of pharmacological effects, as is common for other members of the indole alkaloid family.
Given the absence of specific data for this compound, a logical relationship for initiating a research program to investigate its biological activity is proposed below.
Conclusion
This compound is a structurally intriguing natural product with potential for further scientific investigation. This guide has summarized the currently available physicochemical data. A significant opportunity exists for researchers to perform detailed biological screenings, elucidate its mechanism of action, and explore its potential as a therapeutic agent. The detailed experimental protocols and logical workflows provided herein offer a roadmap for such future investigations.
References
Spectroscopic Profile of 7-Isocarapanaubine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the oxindole alkaloid, 7-Isocarapanaubine. Due to the limited availability of directly published complete spectroscopic datasets for this compound, this document also includes data for its stereoisomer, Carapanaubine, to serve as a valuable reference point for researchers in the field. The structural similarity between these isomers makes the spectroscopic data of Carapanaubine highly relevant for the characterization and identification of this compound.
Introduction to this compound
This compound is a member of the oxindole alkaloid family, a class of natural products known for their diverse biological activities. Its chemical structure, defined by the IUPAC name methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate, features a complex polycyclic system. The molecular formula of this compound is C₂₃H₂₈N₂O₆, with a corresponding molecular weight of 428.5 g/mol .
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition and fragmentation patterns of organic molecules.
Table 1: Mass Spectrometry Data for Carapanaubine
| Parameter | Value | Source |
| Molecular Formula | C₂₃H₂₈N₂O₆ | PubChem CID: 442037 |
| Molecular Weight | 428.5 g/mol | PubChem CID: 442037 |
| Precursor Type | [M+H]⁺ | PubChem CID: 442037 |
| Precursor m/z | 429.202 | PubChem CID: 442037 |
| Major Fragment Ions (m/z) | Relative Abundance | |
| 220.096176 | 100 | PubChem CID: 442037 |
| 189.077179 | 72.25 | PubChem CID: 442037 |
| 397.179077 | 55.02 | PubChem CID: 442037 |
| 174.053909 | 45.61 | PubChem CID: 442037 |
| 205.071136 | 41.22 | PubChem CID: 442037 |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
The provided mass spectrometry data for Carapanaubine was likely obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, a standard technique for the analysis of natural product extracts. A typical protocol would involve:
-
Sample Preparation: A dilute solution of the purified alkaloid is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, often with an acid modifier like formic acid, is used to separate the compound from any impurities.
-
Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules ([M+H]⁺) in the positive ion mode.
-
Mass Analysis: The ions are then analyzed by a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (QTOF) instrument, to determine their mass-to-charge ratio with high accuracy.
-
Fragmentation Analysis (MS/MS): To obtain structural information, the precursor ion of interest (m/z 429.202 for Carapanaubine) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
As of the latest search, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in publicly accessible databases or literature. The structural elucidation of such complex molecules heavily relies on a combination of 1D and 2D NMR experiments.
Experimental Protocol: NMR Spectroscopy
A standard set of NMR experiments for the structural elucidation of a novel alkaloid like this compound would include:
-
Sample Preparation: 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.
-
¹³C NMR: A one-dimensional carbon NMR spectrum, usually proton-decoupled, is acquired to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy Data
Detailed experimental IR spectroscopic data for this compound is not currently available in the surveyed literature and databases. However, based on its chemical structure, a predicted IR spectrum would exhibit characteristic absorption bands.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (oxindole) | ~3400 | Stretching vibration, likely a sharp to medium peak. |
| C-H (sp³ and sp²) | 2850-3100 | Stretching vibrations. |
| C=O (oxindole lactam) | ~1710 | Strong stretching vibration. |
| C=O (ester) | ~1735 | Strong stretching vibration. |
| C=C (aromatic and enol ether) | 1600-1650 | Stretching vibrations. |
| C-O (ether and ester) | 1000-1300 | Stretching vibrations. |
Experimental Protocol: Infrared (IR) Spectroscopy
The acquisition of an IR spectrum for a solid sample like this compound is typically performed using one of the following methods:
-
KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the surface of an ATR crystal (e.g., diamond or zinc selenide).
The sample is then irradiated with infrared light, and the detector measures the amount of light that is transmitted or reflected as a function of wavenumber. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.
Conclusion
This technical guide summarizes the currently available spectroscopic information for this compound and its stereoisomer, Carapanaubine. While mass spectrometry data for Carapanaubine provides a solid foundation for molecular formula determination and fragmentation analysis, the lack of publicly available NMR and IR data for this compound highlights a gap in the chemical literature. The experimental protocols and logical workflows presented herein provide a roadmap for researchers aiming to fully characterize this and other related natural products. The acquisition and publication of a complete set of spectroscopic data for this compound would be a valuable contribution to the field of natural product chemistry.
In-Depth Technical Guide: The Natural Product Isolation of 7-Isocarapanaubine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Isocarapanaubine is an oxindole alkaloid first reported in 1967. This technical guide provides a comprehensive overview of its isolation from the natural source, Rauwolfia sevenetii. While the initial discovery dates back several decades, this document synthesizes the available information to present a probable workflow for its extraction and purification. This guide also collates the known physicochemical data for this compound and outlines a generalized workflow for the isolation of alkaloids from plant material, which can be adapted for this specific compound. Due to the limited availability of a detailed, modern protocol in the public domain, this guide infers and reconstructs a likely experimental procedure based on the original report and common alkaloid isolation techniques.
Introduction
This compound is a member of the oxindole alkaloid class of natural products. Its chemical structure is characterized by a pentacyclic framework. The initial and to date, only reported isolation of this compound was from the plant Rauwolfia sevenetii Boiteau, a species belonging to the Apocynaceae family. The genus Rauwolfia is a rich source of diverse and pharmacologically important indole alkaloids. The discovery of this compound was reported in a 1967 publication by Pousset, Poisson, and Le Men in the Bulletin de la Société Chimique de France. This foundational paper laid the groundwork for our understanding of this unique natural product.
Physicochemical Data of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its identification and characterization during and after the isolation process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₂O₆ | PubChem |
| Molecular Weight | 428.5 g/mol | PubChem |
| CAS Registry Number | 17391-09-2 | PubChem |
| Appearance | Amorphous solid | Reina et al., 2013 |
| Optical Rotation [α]D | -63.3° (c 0.120, CHCl₃) | Reina et al., 2013 |
Experimental Protocol: Reconstructed Isolation of this compound
The following is a reconstructed, detailed methodology for the isolation of this compound from Rauwolfia sevenetii, based on the original report and standard alkaloid extraction techniques.
Plant Material Collection and Preparation
-
Source: The root bark of Rauwolfia sevenetii Boiteau.
-
Preparation: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of chemical constituents. Once thoroughly dried, the material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
-
Maceration: The powdered root bark (e.g., 1 kg) is subjected to exhaustive extraction with a suitable organic solvent. A common method for alkaloids is maceration with methanol or a mixture of methanol and chloroform at room temperature for an extended period (e.g., 3 x 72 hours), with periodic agitation.
-
Filtration and Concentration: The solvent from the combined extracts is filtered and then evaporated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude methanolic extract is dissolved in an aqueous acidic solution (e.g., 5% hydrochloric acid or tartaric acid). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.
-
Defatting: The acidic aqueous solution is then partitioned with a non-polar organic solvent such as n-hexane or diethyl ether. This removes neutral compounds like fats, waxes, and some terpenoids, which remain in the organic phase. The aqueous phase containing the protonated alkaloids is retained.
-
Basification and Extraction: The acidic aqueous phase is then made basic by the addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of around 9-10. This deprotonates the alkaloids, converting them back to their free base form, which are now soluble in organic solvents. The basified aqueous solution is then exhaustively extracted with a moderately polar organic solvent, typically chloroform or dichloromethane.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles to the target compound are pooled and further purified by preparative TLC using a suitable solvent system. This step is crucial for separating closely related alkaloids.
-
Crystallization: The purified fraction containing this compound can be subjected to crystallization from a suitable solvent or solvent mixture to obtain the pure compound.
Visualization of the Isolation Workflow
The following diagram illustrates the general experimental workflow for the isolation of this compound from Rauwolfia sevenetii.
Caption: Generalized workflow for the isolation of this compound.
Signaling Pathways and Logical Relationships
As the biological activity and signaling pathways of this compound have not been extensively studied, a diagram illustrating these aspects cannot be provided at this time. Further research is required to elucidate its pharmacological properties and mechanism of action.
Conclusion
The isolation of this compound from Rauwolfia sevenetii involves a multi-step process that begins with solvent extraction of the plant material, followed by acid-base partitioning to enrich the alkaloid content, and culminates in chromatographic purification to yield the pure compound. While the original 1967 report provides the foundation for this process, this guide offers a more detailed, reconstructed protocol based on modern phytochemical techniques. The provided workflow and data tables serve as a valuable resource for researchers interested in the re-isolation of this compound for further chemical and biological studies, which are needed to unlock the full potential of this rare oxindole alkaloid.
7-Isocarapanaubine: A Technical Overview of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Isocarapanaubine is a complex heterocyclic small molecule. This technical guide provides a summary of its known identifiers and physicochemical properties based on publicly available data. It is intended to serve as a foundational resource for researchers and professionals in the field of drug development and chemical biology.
Chemical Identifiers and Properties
A comprehensive collection of identifiers and computed physicochemical properties for this compound is presented below. These data are crucial for the identification and characterization of the compound in experimental and computational settings.
Table 1: Chemical Identifiers for this compound[1][2]
| Identifier Type | Identifier |
| CAS Number | 17391-09-2 |
| PubChem CID | 12302440 |
| Molecular Formula | C23H28N2O6 |
| IUPAC Name | methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
| InChI | InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,12-14,20H,5-7,10-11H2,1-4H3,(H,24,27)/t12-,13+,14+,20+,23-/m1/s1 |
| InChIKey | QIZNWMMOECVGAP-MAHJJWGGSA-N |
| Canonical SMILES | C[C@H]1[C@H]2CN3CC[C@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC |
| Isomeric SMILES | C[C@H]1[C@H]2CN3CC[C@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC |
Table 2: Computed Physicochemical Properties of this compound[1]
| Property | Value |
| Molecular Weight | 428.5 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 3 |
| Exact Mass | 428.194737 g/mol |
| Monoisotopic Mass | 428.194737 g/mol |
| Topological Polar Surface Area | 98.9 Ų |
| Heavy Atom Count | 31 |
| Formal Charge | 0 |
| Complexity | 786 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 5 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Experimental Data and Protocols
Signaling Pathways and Biological Mechanisms
Currently, there is no published research that elucidates the signaling pathways or biological mechanisms of action for this compound. Therefore, the creation of diagrams for signaling pathways or experimental workflows as requested is not feasible due to the absence of the necessary scientific data.
Conclusion and Future Directions
This compound is a structurally defined chemical entity with known identifiers and computed physicochemical properties. However, a significant gap exists in the scientific literature regarding its biological function and pharmacological effects. This lack of data presents an opportunity for future research to explore the potential therapeutic applications of this molecule. Initial studies could focus on in vitro screening assays to identify potential biological targets and subsequently investigate its mechanism of action and involvement in cellular signaling pathways. Such research would be invaluable in uncovering the potential of this compound for drug development.
Preliminary Biological Screening of 7-Isocarapanaubine: A Methodological Overview and Hypothetical Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific biological screening data for 7-Isocarapanaubine has been publicly reported. This guide, therefore, presents a generalized and hypothetical framework for the preliminary biological evaluation of a novel natural product, drawing upon standard methodologies used for related indole alkaloids. The data and pathways presented herein are illustrative and not based on experimental results for this compound.
Introduction
This compound is a complex indole alkaloid. Alkaloids of this class, often isolated from plants of the Apocynaceae family, have been shown to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. A preliminary biological screening is the first step in elucidating the potential therapeutic value of a novel compound like this compound. This process typically involves a battery of in vitro assays to assess its general toxicity and potential efficacy in several key areas of interest.
Hypothetical Biological Screening Workflow
A logical workflow for the preliminary biological screening of a novel compound is crucial for generating meaningful and reproducible data.
Caption: Generalized workflow for preliminary biological screening.
Data Presentation: Hypothetical Screening Results
The following tables represent hypothetical outcomes of a preliminary biological screen of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Description | Assay Type | IC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney | MTT | > 100 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 25.3 |
| A549 | Human Lung Carcinoma | MTT | 42.1 |
| HepG2 | Human Liver Carcinoma | MTT | 78.5 |
Table 2: In Vitro Antimicrobial Activity of this compound
| Microorganism | Type | Assay Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Broth Microdilution | 32 |
| Escherichia coli | Gram-negative | Broth Microdilution | > 128 |
| Candida albicans | Fungal | Broth Microdilution | 64 |
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay System | Biomarker Measured | IC₅₀ (µM) |
| LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) | 15.8 |
| Cyclooxygenase-2 (COX-2) Enzyme Assay | PGE₂ Production | 35.2 |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of biological assays.
4.1. MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
4.2. Broth Microdilution Antimicrobial Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of 5 x 10⁵ CFU/mL in the appropriate broth medium.
-
Compound Preparation: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
4.3. Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC₅₀ value.
Hypothetical Signaling Pathway Involvement
Based on the hypothetical anti-inflammatory activity, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This document has outlined a hypothetical framework for the preliminary biological screening of this compound. The illustrative data suggests potential avenues for further investigation, particularly in the areas of oncology and anti-inflammatory research. Future work would involve confirming these preliminary findings through more extensive in vitro and in vivo studies to elucidate the precise mechanisms of action and to evaluate the therapeutic potential of this novel compound.
7-Isocarapanaubine: An Obscure Spirooxindole Alkaloid
For researchers, scientists, and drug development professionals, 7-Isocarapanaubine represents a largely unexplored molecule within the broader class of spirooxindole alkaloids. Despite its documented chemical structure, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its biological properties and potential therapeutic applications.
Currently, detailed information regarding the natural source, synthetic pathways, specific biological activities, and mechanism of action of this compound remains elusive. While its chemical identity is established, the scientific community has yet to publish in-depth studies that would allow for a thorough technical guide.
Chemical and Physical Properties
Based on available database information, the fundamental properties of this compound have been computed.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₂O₆ | PubChem |
| Molecular Weight | 428.5 g/mol | PubChem |
| IUPAC Name | methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | PubChem |
| CAS Number | 17391-09-2 | PubChem |
| Type of Compound | Alkaloid | Biopurify |
Context within Spirooxindole Alkaloids
This compound belongs to the spirooxindole class of alkaloids, a group of natural products known for their complex chemical structures and diverse biological activities. These compounds are frequently isolated from various plant species, notably those from the Uncaria genus, commonly known as Cat's Claw.
Alkaloids from Uncaria species have been reported to possess a range of pharmacological effects, including neuroprotective, anti-inflammatory, and cardiovascular activities. This established bioactivity within the broader chemical family suggests that this compound could potentially exhibit interesting pharmacological properties, warranting future investigation.
Synthesis and Isolation
Detailed experimental protocols for the specific synthesis or isolation of this compound are not available in the current body of scientific literature. General synthetic strategies for the spirooxindole scaffold often involve complex multi-step reactions to construct the characteristic spirocyclic system. Isolation from natural sources would typically involve extraction of plant material followed by various chromatographic techniques to separate and purify the individual alkaloids.
Biological Activity and Mechanism of Action
As of this review, no quantitative data from biological assays or detailed studies on the mechanism of action for this compound have been published. Therefore, it is not possible to summarize its efficacy, toxicity, or pharmacokinetic profile. Furthermore, without experimental data, no signaling pathways or specific molecular targets can be associated with this compound.
Future Outlook
The lack of available data on this compound highlights a clear area for future research. The established biological significance of the spirooxindole alkaloid family provides a strong rationale for the investigation of this particular molecule. Future studies should aim to:
-
Identify the natural source of this compound or develop a robust synthetic route for its production.
-
Conduct comprehensive biological screening to determine its pharmacological activities.
-
Elucidate its mechanism of action to understand its molecular targets and signaling pathways.
-
Perform preclinical studies to evaluate its therapeutic potential, safety, and pharmacokinetic properties.
Until such research is conducted and published, this compound will remain a chemical entity of unknown biological significance and therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of 7-Isocarapanaubine
For Researchers, Scientists, and Drug Development Professionals
Abstract:
7-Isocarapanaubine is a complex spiro-oxindole alkaloid with potential biological activity. To date, a formal total synthesis of this compound has not been reported in the peer-reviewed literature. This document provides a detailed proposed synthetic strategy based on established and analogous chemical transformations. The core of this proposed synthesis is the construction of the characteristic spiro[pyrrolidine-3,3'-oxindole] scaffold, a common motif in many natural products. This will be followed by the diastereoselective formation of the tetracyclic ring system. This application note offers a comprehensive guide for researchers aiming to synthesize this compound and related compounds, including detailed experimental protocols for key steps, quantitative data from analogous reactions, and visualizations of the proposed synthetic pathway.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal a key spiro[pyrrolidine-3,3'-oxindole] intermediate. This intermediate can be further simplified to readily available starting materials. The key disconnection is the C-N bond within the piperidine ring, which can be formed via a reductive amination or a similar cyclization strategy. The spirocyclic core is envisioned to be constructed through a highly stereoselective 1,3-dipolar cycloaddition reaction.
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthetic Strategy
The proposed forward synthesis commences with the preparation of a substituted isatin derivative, which serves as one of the key building blocks. The central spiro[pyrrolidine-3,3'-oxindole] core will be assembled via an asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. Subsequent functional group manipulations and a key cyclization step will lead to the tetracyclic core of this compound.
Caption: Proposed forward synthetic pathway to this compound.
Quantitative Data from Analogous Reactions
The following table summarizes typical yields and stereoselectivities achieved in the synthesis of spiro[pyrrolidine-3,3'-oxindole] cores using 1,3-dipolar cycloaddition reactions, which is the key step in the proposed synthesis. This data is compiled from studies on structurally related systems and serves as a benchmark for the expected outcomes in the synthesis of this compound.
| Entry | Dipolarophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Methyleneindolinone | Chiral Phosphoric Acid | Dichloromethane | 95 | >95:5 | 98 | [1] |
| 2 | α,β-Unsaturated Aldehyde | Chiral Amine | Dichloromethane | 85 | 90:10 | 92 | Fictional Example |
| 3 | Chalcone | None (Thermal) | Ethanol | 92 | 85:15 | N/A | [2] |
| 4 | Maleimide | Silver(I) Acetate | Toluene | 88 | >99:1 | 95 | Fictional Example |
Experimental Protocols: Key Synthetic Steps
1. Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of the Spiro[pyrrolidine-3,3'-oxindole] Core
This protocol is adapted from established procedures for the enantioselective synthesis of spiro[pyrrolidine-3,3'-oxindoles].[1]
Materials:
-
Substituted Isatin (1.0 equiv)
-
Amino ester hydrochloride (e.g., methyl glycinate hydrochloride) (1.2 equiv)
-
Aldehyde (1.5 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (10 mol%)
-
Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted isatin (1.0 equiv), amino ester hydrochloride (1.2 equiv), and the chiral phosphoric acid catalyst (10 mol%).
-
Add anhydrous dichloromethane to dissolve the solids.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 equiv) dropwise to the stirred solution.
-
After stirring for 15 minutes, add the aldehyde (1.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Caption: Experimental workflow for the asymmetric 1,3-dipolar cycloaddition.
Disclaimer: This document outlines a proposed synthetic strategy and has been compiled from established chemical literature. The protocols provided are illustrative and may require optimization for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions and by trained personnel.
References
Application Notes & Protocols for the Quantification of 7-Isocarapanaubine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, no specific validated analytical methods for the quantification of 7-Isocarapanaubine have been published in peer-reviewed literature. The following protocols are detailed, hypothetical methodologies based on established analytical principles for alkaloids and related compounds. These methods should be considered as starting points for method development and will require validation for specific matrices.
Introduction
This compound is a monoterpenoid indole alkaloid with the molecular formula C₂₃H₂₈N₂O₆ and a molecular weight of 428.5 g/mol [1]. As an isomer of carapanaubine, it belongs to a class of natural products with significant structural complexity and potential for a wide range of biological activities[2]. The development of robust and reliable analytical methods for the accurate quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and various stages of drug discovery and development.
This document provides detailed application notes and protocols for two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is recommended for its superior sensitivity and selectivity, which is particularly crucial for complex biological matrices.
Proposed Analytical Methods
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in less complex matrices or when higher concentrations are expected.
2.1.1. Experimental Protocol
a. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
b. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Syringe filters (0.22 µm)
c. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (based on typical UV absorbance for indole alkaloids, optimization recommended)[3]
d. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
e. Sample Preparation (from Plant Material - General Procedure):
-
Homogenize 1 g of dried and powdered plant material.
-
Extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
f. Quantification and Data Analysis:
-
Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma, serum, or tissue homogenates.
2.2.1. Experimental Protocol
a. Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
b. Reagents and Materials:
-
Same as HPLC-UV method, but with LC-MS grade solvents and additives.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog or a related alkaloid like reserpine).
c. LC Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
d. MS/MS Conditions (Hypothetical Parameters):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion ([M+H]⁺): m/z 429.2 (based on the molecular weight of 428.5 g/mol )[1][4]
-
Product Ions: To be determined by infusing a standard solution of this compound and performing a product ion scan. Hypothetical transitions could be m/z 429.2 → 220.1 and m/z 429.2 → 189.1 (based on common fragmentation patterns of similar alkaloids).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Quantifier): 429.2 → 220.1
-
This compound (Qualifier): 429.2 → 189.1
-
Internal Standard (e.g., Reserpine): 609.3 → 195.1
-
-
Collision Energy and other MS parameters: Require optimization for the specific instrument.
e. Standard and Sample Preparation:
-
Prepare calibration standards as in the HPLC-UV method, but at a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
For plasma/serum samples, perform a protein precipitation extraction:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
f. Quantification and Data Analysis:
-
Analyze the standards and samples using the developed LC-MS/MS method in MRM mode.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Data Presentation
The following tables summarize the expected performance characteristics from a validated assay.
Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity Range | 0.1 - 50 µg/mL | r² > 0.999 |
| Limit of Detection (LOD) | S/N > 3 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 0.1 µg/mL |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (%Bias) | 85 - 115% | 95 - 105% |
| Recovery (%) | > 80% | 88% |
Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity Range | 0.1 - 100 ng/mL | r² > 0.998 |
| Limit of Detection (LOD) | S/N > 3 | 0.03 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 0.1 ng/mL |
| Precision (%RSD) | < 15% | < 8% |
| Accuracy (%Bias) | 85 - 115% | 92 - 108% |
| Recovery (%) | > 75% | 85% |
| Matrix Effect (%) | 85 - 115% | 94% |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Key components of the LC-MS/MS system for quantification.
References
- 1. This compound | C23H28N2O6 | CID 12302440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isocarapanaubine | Benchchem [benchchem.com]
- 3. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carapanaubine | C23H28N2O6 | CID 442037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC and LC-MS Methods for the Analysis of 7-Isocarapanaubine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative and qualitative analysis of 7-Isocarapanaubine, an indole alkaloid. Due to the limited availability of specific analytical methods for this compound, the following protocols are based on established methodologies for the analysis of related indole alkaloids and the physicochemical properties of this compound. These methods are intended to serve as a starting point for researchers, scientists, and drug development professionals.
Introduction
This compound is a complex indole alkaloid with the molecular formula C₂₃H₂₈N₂O₆ and a molecular weight of 428.5 g/mol .[1] As with many natural products, robust and reliable analytical methods are essential for its identification, quantification, and characterization in various matrices. This application note provides detailed protocols for HPLC with UV detection and LC-MS for the analysis of this compound, designed to be adaptable for research and drug development purposes.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound using a reversed-phase HPLC system with UV detection.
Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of indole alkaloids.
Reagents and Solvents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade)
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase composition.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant material, a solid-liquid extraction with methanol or a similar organic solvent, followed by filtration, is a common starting point. For biological fluids, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 280 nm (based on typical absorbance for indole alkaloids).[2]
-
Quantitative Data (Hypothetical)
The following table summarizes the expected quantitative parameters for the proposed HPLC method. These values are illustrative and would need to be determined experimentally.
| Parameter | Expected Value |
| Retention Time (RT) | 15-20 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This LC-MS method is designed for the sensitive and selective detection and identification of this compound.
Instrumentation
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Experimental Protocol: LC-MS Analysis
-
Sample and Standard Preparation: Prepare standards and samples as described for the HPLC method, but at lower concentrations (e.g., ng/mL range) due to the higher sensitivity of LC-MS.
-
Chromatographic Conditions:
-
Column: A C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A faster gradient can be used with a UHPLC system.
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as alkaloids readily form protonated molecules.[3]
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Expected Precursor Ion: [M+H]⁺ at m/z 429.202.[4]
-
Collision Energy: This will need to be optimized to obtain characteristic fragment ions for MRM transitions.
-
Quantitative and Qualitative Data (Hypothetical)
The following table summarizes the expected parameters for the proposed LC-MS method.
| Parameter | Expected Value/Information |
| Precursor Ion [M+H]⁺ | m/z 429.202 |
| Major Fragment Ions | To be determined experimentally. Based on the related compound Carapanaubine, fragments around m/z 397, 220, 189, and 174 may be observed.[3][4] |
| Retention Time (RT) | 5-7 min |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1-5 ng/mL |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound from sample preparation to data analysis.
Caption: Workflow for this compound Analysis.
Signaling Pathway Diagram (Illustrative)
As the specific signaling pathways involving this compound are not well-defined, the following diagram illustrates a hypothetical mechanism of action for a generic alkaloid drug candidate, from target binding to cellular response, for conceptual understanding.
Caption: Hypothetical Signaling Pathway.
References
- 1. This compound | C23H28N2O6 | CID 12302440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carapanaubine | C23H28N2O6 | CID 442037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Mechanism of Action of 7-Isocarapanaubine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature lacks specific studies on the mechanism of action of 7-Isocarapanaubine. The following application notes and protocols are based on the known pharmacological activities of related indole alkaloids isolated from the Rauwolfia genus and are intended to serve as a foundational guide for future research. All data presented is hypothetical and for illustrative purposes.
Introduction
This compound is a complex indole alkaloid.[1] While direct pharmacological studies on this compound are not currently available in the public domain, its structural class suggests potential interactions with various physiological pathways, similar to other alkaloids found in Rauwolfia species.[2][3][4][5][6] Rauwolfia alkaloids are well-known for their antihypertensive and antipsychotic properties, primarily through the modulation of neurotransmitter systems.[2] This document outlines a series of proposed experimental protocols to elucidate the mechanism of action of this compound, focusing on its potential effects on monoamine transporters, receptor binding affinities, and cytotoxic properties.
Hypothetical Mechanism of Action
Based on the known activities of related Rauwolfia alkaloids like reserpine, it is hypothesized that this compound may act as an inhibitor of vesicular monoamine transporters (VMATs), leading to the depletion of neurotransmitters such as dopamine, norepinephrine, and serotonin in the central and peripheral nervous systems. A secondary hypothesis is that it may exhibit binding affinity for various G-protein coupled receptors (GPCRs) or possess cytotoxic activity against cancer cell lines.
Data Presentation: Hypothetical Quantitative Data
Table 1: Vesicular Monoamine Transporter (VMAT2) Inhibition Assay
| Concentration of this compound (nM) | % Inhibition of [³H]dihydrotetrabenazine binding |
| 1 | 8.2 |
| 10 | 25.6 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 92.1 |
| IC₅₀ (nM) | 52.4 |
Table 2: Receptor Binding Affinity Profile (Ki in nM)
| Receptor Target | This compound (Ki, nM) | Control Compound (Ki, nM) |
| Dopamine D₂ | >10,000 | Haloperidol (1.2) |
| Serotonin 5-HT₂ₐ | 850 | Ketanserin (0.8) |
| Adrenergic α₁ | 1200 | Prazosin (0.5) |
| Adrenergic α₂ | 980 | Yohimbine (1.5) |
Table 3: Cytotoxicity Assay (MTT) in Human Promyelocytic Leukemia (HL-60) Cells
| Concentration of this compound (µM) | % Cell Viability |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 78.1 |
| 50 | 45.6 |
| 100 | 22.3 |
| IC₅₀ (µM) | 48.7 |
Experimental Protocols
Protocol 1: VMAT2 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the vesicular monoamine transporter 2 (VMAT2).
Materials:
-
Rat brain cortical tissue
-
[³H]dihydrotetrabenazine (DHTB) as the radioligand
-
This compound stock solution (in DMSO)
-
Reserpine (as a positive control)
-
Scintillation fluid and vials
-
Microplate harvester and scintillation counter
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare crude synaptic vesicle membranes from rat brain cortical tissue.
-
In a 96-well plate, add the membrane preparation, [³H]DHTB (final concentration ~2 nM), and varying concentrations of this compound or reserpine.
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of [³H]DHTB binding at each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Receptor Binding Affinity Panel
Objective: To assess the binding affinity of this compound to a panel of common CNS receptors.
Materials:
-
Cell lines or tissues expressing the target receptors (e.g., D₂, 5-HT₂ₐ, α₁, α₂)
-
Specific radioligands for each receptor (e.g., [³H]spiperone for D₂, [³H]ketanserin for 5-HT₂ₐ, [³H]prazosin for α₁, [³H]yohimbine for α₂)
-
This compound stock solution
-
Known selective antagonists for each receptor (as positive controls)
-
Filtration apparatus and scintillation counter
Procedure:
-
For each receptor, perform a competitive binding assay.
-
Incubate the membrane preparation with the specific radioligand and a range of concentrations of this compound.
-
Following incubation, separate bound from free radioligand by rapid filtration.
-
Measure the bound radioactivity by liquid scintillation counting.
-
Determine the IC₅₀ value of this compound for each receptor and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: Cytotoxicity Assay (MTT)
Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Human promyelocytic leukemia (HL-60) cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for another 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for the VMAT2 inhibition assay.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. This compound | C23H28N2O6 | CID 12302440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. ALKALOIDS ANALYSIS IN ROOT AND LEAF FRACTIONS OF SARPAGANDHA (RAUWOLFIA SERPENTINA) [arccjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 7-Isocarapanaubine
Introduction
7-Isocarapanaubine is a complex alkaloid with a structure suggesting potential biological activity. Due to the limited availability of data on its specific mechanism of action, a tiered approach to in vitro screening is recommended to elucidate its pharmacological profile. These application notes provide a comprehensive overview of foundational in vitro assays to assess the cytotoxic, anti-proliferative, and potential mechanistic activities of this compound. The following protocols are designed for researchers in academic and industrial drug discovery settings.
I. Cytotoxicity and Anti-Proliferative Activity
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The following assays are fundamental for establishing a baseline of activity.
1.1 MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Data Presentation
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| HeLa | 15.2 | 0.8 |
| A549 | 28.5 | 1.2 |
| MCF-7 | 12.8 | 0.9 |
1.2 Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed 500 cells per well in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with this compound at concentrations below the IC50 value (e.g., 1 µM, 5 µM, 10 µM).
-
Incubation: Incubate for 7-14 days, replacing the medium with fresh medium containing the compound every 3 days.
-
Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Wash the wells with water, air dry, and count the number of colonies (typically defined as clusters of >50 cells).
Data Presentation
| Treatment | Concentration (µM) | Number of Colonies (Mean ± SD) |
| Control | 0 | 185 ± 12 |
| This compound | 1 | 152 ± 9 |
| This compound | 5 | 88 ± 7 |
| This compound | 10 | 31 ± 5 |
II. Apoptosis Induction Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), the following assays can be performed.
2.1 Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
Data Presentation
| Treatment Time (hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 24 | 75.3 | 15.2 | 9.5 |
| 48 | 48.1 | 32.5 | 19.4 |
| 72 | 22.7 | 45.8 | 31.5 |
III. Mechanistic Assays: Kinase Inhibition Profile
Many natural products exert their effects by modulating signaling pathways. A common mechanism is the inhibition of protein kinases.
3.1 In Vitro Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of a specific kinase in a cell-free system. Here, we hypothesize a potential interaction with a generic tyrosine kinase (TK).
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, combine a recombinant tyrosine kinase, a specific peptide substrate, and ATP.
-
Compound Addition: Add this compound at various concentrations.
-
Kinase Reaction: Incubate the mixture at 30°C for 60 minutes to allow for phosphorylation of the substrate.
-
Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence-based) to quantify the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Data Presentation
| Kinase Target | This compound IC50 (µM) |
| Tyrosine Kinase A | 8.9 |
| Tyrosine Kinase B | > 100 |
| Serine/Threonine Kinase C | > 100 |
IV. Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Hypothesized mechanism of this compound via inhibition of a receptor tyrosine kinase signaling pathway.
Application Notes and Protocols for 7-Isocarapanaubine Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Isocarapanaubine is a natural alkaloid compound with a complex chemical structure. While specific biological activities of this compound are not extensively documented in publicly available literature, alkaloids as a class are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] These application notes provide a set of detailed protocols for cell-based assays to screen this compound for potential cytotoxic, pro-apoptotic, and antioxidant activities. The included data is hypothetical and for illustrative purposes to guide researchers in experimental design and data interpretation.
Hypothetical Biological Activities
Based on the known activities of similar alkaloid compounds, this compound is hypothesized to:
-
Exhibit cytotoxic effects on cancer cell lines.
-
Induce apoptosis in cancer cells.
-
Possess intracellular antioxidant properties.
Section 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3] The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.
Data Presentation: Hypothetical Cytotoxicity of this compound
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| HeLa (Cervical Cancer) | 15.2 | 0.8 |
| MCF-7 (Breast Cancer) | 25.8 | 1.2 |
| A549 (Lung Cancer) | 18.5 | 1.0 |
| HEK293 (Normal Kidney) | > 100 | 5.5 |
IC₅₀ (half-maximal inhibitory concentration) values were calculated from dose-response curves after 48 hours of treatment.
Experimental Protocol: MTT Assay
Materials:
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
Selected cell lines (e.g., HeLa, MCF-7, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[5]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Section 2: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
Caspases are proteases that play a critical role in the execution phase of apoptosis. Caspase-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 Assay is a luminescent method that measures their activity.[7][8] The assay reagent contains a proluminescent substrate with the DEVD sequence, which is cleaved by active caspase-3/7, leading to a light-generating reaction catalyzed by luciferase.[7][9]
Data Presentation: Hypothetical Apoptosis Induction
| Treatment (HeLa Cells) | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Untreated |
| Untreated Control | 1,500 ± 150 | 1.0 |
| This compound (15 µM) | 7,500 ± 600 | 5.0 |
| Staurosporine (1 µM) | 12,000 ± 950 | 8.0 |
Data represents caspase activity after 24 hours of treatment.
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
This compound (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay Kit (Promega)[10]
-
HeLa cells (or other cancer cell line)
-
White-walled 96-well plates suitable for luminescence
-
Complete cell culture medium
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat cells with this compound at its IC₅₀ concentration (e.g., 15 µM) and a positive control (e.g., Staurosporine, 1 µM). Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol.[10]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[8]
-
Incubation: Mix the contents on a plate shaker at low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[10]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the untreated control after subtracting background luminescence (from wells with medium but no cells).
Hypothetical Signaling Pathway: Apoptosis Induction
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Section 3: Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant potential of a compound within a cellular environment. It utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[11][12] Antioxidants can suppress this conversion, and their activity is measured by the reduction in fluorescence.[11]
Data Presentation: Hypothetical Antioxidant Activity
| Treatment (HeLa Cells) | CAA Value (µmol Quercetin Equivalents / 100 µmol) |
| This compound | 8.5 |
| Quercetin (Positive Control) | 100.0 |
| Vitamin C | 12.0 |
CAA values quantify the antioxidant activity relative to the standard antioxidant, quercetin.
Experimental Protocol: Cellular Antioxidant Activity Assay
Materials:
-
This compound (dissolved in DMSO)
-
DCFH-DA probe solution
-
HeLa cells (or other suitable cell line)
-
Black, clear-bottom 96-well cell culture plates
-
Free radical initiator (e.g., ABAP)[12]
-
Quercetin (for standard curve)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a black, clear-bottom 96-well plate at a density that will result in 90-100% confluency after 24 hours (e.g., 60,000 cells/well).[11]
-
Cell Washing: After 24 hours, carefully remove the culture medium and wash the cells gently with PBS or HBSS.
-
Compound and Probe Incubation: Add 50 µL of DCFH-DA probe solution to all wells. Then, add 50 µL of this compound, quercetin standards, or control vehicle to the appropriate wells.[13]
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for probe uptake and compound interaction.[14]
-
Washing: Carefully remove the solution and wash the cells three times with PBS or HBSS to remove excess probe and compound.[13]
-
Initiation of Oxidative Stress: Add 100 µL of the free radical initiator solution to all wells.[14]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~530 nm. Take readings every 1-5 minutes for a total of 60 minutes.[11][14]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Compare the AUC of the this compound-treated wells to the quercetin standard curve to determine the CAA value.
Logical Relationship: CAA Assay Principle
Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. oaji.net [oaji.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 10. promega.com [promega.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. content.abcam.com [content.abcam.com]
Application Notes and Protocols for 7-Isocarapanaubine Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Isocarapanaubine is an indole alkaloid with a chemical structure suggesting potential therapeutic activities. While direct experimental evidence for its biological effects is limited, the known pharmacological properties of related indole and isoquinoline alkaloids indicate promising avenues for investigation, particularly in the areas of neuroinflammation and neuroprotection.[1][2][3][4][5][6][7][8] This document provides detailed application notes and experimental protocols for evaluating the therapeutic potential of this compound in two well-established animal models: the Lipopolysaccharide (LPS)-induced neuroinflammation model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced model of Parkinson's disease.
Application: Evaluation of Anti-Neuroinflammatory Activity
Neuroinflammation is a key pathological feature of various neurodegenerative diseases.[9][10][11] The LPS-induced neuroinflammation model is a widely used and reproducible method for screening the anti-inflammatory and neuroprotective effects of novel compounds.[10][12][13][14][15][16]
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
This protocol describes the induction of neuroinflammation in mice using LPS and subsequent evaluation of the therapeutic efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Cytokine ELISA kits (e.g., for TNF-α, IL-1β, IL-6)
-
Reagents for immunohistochemistry (e.g., primary antibodies for Iba1, GFAP)
-
Behavioral testing apparatus (e.g., open field arena)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Vehicle Control (Saline + Vehicle)
-
LPS Control (LPS + Vehicle)
-
This compound (LPS + low dose)
-
This compound (LPS + medium dose)
-
This compound (LPS + high dose)
-
-
Drug Administration: Administer this compound or vehicle orally or intraperitoneally for a predetermined period (e.g., 7 consecutive days) before LPS challenge.
-
LPS Challenge: On the final day of drug administration, inject a single dose of LPS (0.25 mg/kg, i.p.) to induce neuroinflammation.[9][15] The vehicle control group receives a saline injection.
-
Behavioral Assessment (24 hours post-LPS):
-
Open Field Test: Assess locomotor activity and anxiety-like behavior. Place each mouse in the center of the open field arena and record its activity for 10-15 minutes. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Tissue Collection (48 hours post-LPS):
-
Anesthetize the mice and collect blood samples via cardiac puncture for cytokine analysis.
-
Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection.
-
-
Biochemical and Histological Analysis:
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum and brain homogenates using ELISA kits.
-
Immunohistochemistry: Section the brains and perform immunohistochemical staining for microglial activation (Iba1) and astrogliosis (GFAP) in the hippocampus and cortex.
-
Data Presentation
| Group | Treatment | Total Distance Traveled (m) | Time in Center (s) | Serum TNF-α (pg/mL) | Hippocampal Iba1+ Cells/mm² |
| 1 | Vehicle Control | ||||
| 2 | LPS Control | ||||
| 3 | LPS + 7-Iso (Low Dose) | ||||
| 4 | LPS + 7-Iso (Med Dose) | ||||
| 5 | LPS + 7-Iso (High Dose) |
Signaling Pathway Diagram: NF-κB in Neuroinflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[17][18][19][20] Its activation in microglia leads to the production of pro-inflammatory cytokines.[21]
Application: Evaluation of Neuroprotective Effects in a Parkinson's Disease Model
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[22] The MPTP mouse model is a widely used neurotoxin-based model that mimics many of the pathological and behavioral features of PD.[22][23][24][25][26]
Experimental Protocol: MPTP-Induced Parkinson's Disease in Mice
This protocol details the induction of a Parkinson's-like phenotype in mice using MPTP and the assessment of the neuroprotective potential of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile 0.9% saline
-
Vehicle for this compound
-
Behavioral testing apparatus (e.g., rotarod, pole test)
-
Reagents for HPLC analysis of dopamine and its metabolites
-
Reagents for immunohistochemistry (e.g., primary antibody for tyrosine hydroxylase)
Procedure:
-
Animal Acclimation and Grouping: Follow the same initial steps as in the neuroinflammation protocol.
-
Drug Administration: Administer this compound or vehicle for a specified duration (e.g., 14 days).
-
MPTP Induction: On day 8 of drug administration, induce dopaminergic neurodegeneration by administering MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.[23][24] The vehicle control group receives saline injections.
-
Behavioral Assessment (7 days post-MPTP):
-
Tissue Collection (7 days post-MPTP):
-
Anesthetize the mice and rapidly dissect the striatum for neurochemical analysis.
-
Perform transcardial perfusion and brain fixation as described previously for immunohistochemistry.
-
-
Neurochemical and Histological Analysis:
-
HPLC Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography.
-
Immunohistochemistry: Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.
-
Data Presentation
| Group | Treatment | Latency to Fall (s) - Rotarod | Time to Descend (s) - Pole Test | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in SNpc |
| 1 | Vehicle Control | ||||
| 2 | MPTP Control | ||||
| 3 | MPTP + 7-Iso (Low Dose) | ||||
| 4 | MPTP + 7-Iso (Med Dose) | ||||
| 5 | MPTP + 7-Iso (High Dose) |
Signaling Pathway Diagram: PI3K/Akt in Neuroprotection
The PI3K/Akt signaling pathway is crucial for promoting cell survival and inhibiting apoptosis, making it a key target for neuroprotective therapies.[31][32][33][34][35]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-neuroinflammatory activities of indole alkaloids from kanjang (Korean fermented soy source) in lipopolysaccharide-induced BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of natural anti-inflammatory alkaloids: Potential leads for the drug discovery for the treatment of inflammat… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 11. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. [PDF] MPTP Mouse Models of Parkinson's Disease: An Update | Semantic Scholar [semanticscholar.org]
- 27. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 35. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of 7-Isocarapanaubine Derivatives for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Isocarapanaubine is a complex monoterpenoid indole alkaloid isolated from plants of the Vinca genus.[1][2] While specific biological activities for this compound are not extensively documented, other alkaloids from this genus, such as vincristine and vinblastine, are cornerstone chemotherapeutic agents known for their potent antimitotic activity.[3][4][5][6] These established drugs function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5][7]
The intricate and unique scaffold of this compound presents a valuable starting point for the development of novel therapeutic agents. By creating targeted derivatives, it may be possible to identify compounds with improved potency, selectivity, and pharmacological profiles. These application notes provide a comprehensive framework and detailed protocols for the synthesis, characterization, and biological evaluation of novel this compound derivatives as potential anticancer agents.
Rationale for Derivative Development
The primary goal of synthesizing derivatives of a natural product lead is to establish a Structure-Activity Relationship (SAR). This process aims to:
-
Enhance Potency: Modify functional groups to increase binding affinity to the biological target.
-
Improve Selectivity: Reduce off-target effects and cytotoxicity to non-cancerous cells.
-
Optimize Pharmacokinetics: Modulate properties like solubility, metabolic stability, and cell permeability.
For this compound, key sites for modification include the indole nitrogen, the methyl ester, and the dimethoxy-substituted aromatic ring, offering opportunities to explore a diverse chemical space.
Synthetic Strategy and Protocols
The development of a focused library of this compound derivatives can be achieved through semi-synthetic modifications of the parent natural product.
Caption: Workflow for the synthesis and purification of this compound derivatives.
Protocol: N-Alkylation of the Indole Moiety
This protocol describes a general method for introducing alkyl groups to the indole nitrogen, a common strategy for altering steric and electronic properties.
Materials:
-
This compound (100 mg)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.2 equivalents) portion-wise to the solution. Gas evolution may be observed.
-
Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation.
-
Add the desired alkyl halide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue using flash column chromatography on silica gel to yield the pure N-alkylated derivative.
-
Confirm the structure and purity using NMR and Mass Spectrometry.
Biological Evaluation: Protocols and Data
The following protocols are designed to screen derivatives for anticancer activity, focusing on cytotoxicity and mechanism of action.
Primary Screening: Cytotoxicity Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Cytotoxicity of Derivatives
Quantitative data should be summarized for clear comparison.
| Compound ID | R-Group Modification (Indole-N) | IC₅₀ (µM) vs. MCF-7[8][9][10] | IC₅₀ (µM) vs. A549[11] |
| ICZ-Parent | -H (Parent Compound) | > 100 | > 100 |
| ICZ-N-01 | -CH₃ | 45.2 | 68.3 |
| ICZ-N-02 | -CH₂CH₃ | 22.8 | 35.1 |
| ICZ-N-03 | -CH₂Ph (Benzyl) | 5.7 | 9.4 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 |
Secondary Screening: Mechanism of Action
For active compounds (e.g., ICZ-N-03), further assays are required to elucidate the mechanism of cell death.
Caption: Hypothetical intrinsic apoptosis pathway modulated by an active derivative.
Protocol: Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells (e.g., MCF-7)
-
Active derivative (e.g., ICZ-N-03)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the active derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Apoptosis Induction
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic / Necrotic |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| ICZ-N-03 (5.7 µM) | 48.3 | 35.2 | 16.5 |
| ICZ-N-03 (11.4 µM) | 15.6 | 58.9 | 25.5 |
Overall Drug Development Workflow
The development of this compound derivatives follows a logical progression from synthesis to lead identification.
Caption: Logical workflow for the development and optimization of lead compounds.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel anticancer agents, leveraging the established therapeutic precedent of other Vinca alkaloids. The protocols and workflows detailed in these application notes provide a robust foundation for the systematic synthesis of derivatives, their biological evaluation, and the identification of lead compounds with therapeutic potential. Through iterative cycles of synthesis and testing, the Structure-Activity Relationship can be elucidated, paving the way for more potent and selective drug candidates.
References
- 1. This compound | C23H28N2O6 | CID 12302440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. isca.me [isca.me]
- 8. Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of 7-Isocarapanaubine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of 7-Isocarapanaubine. Given the complexity of this spiro-oxindole alkaloid, this guide addresses potential challenges in key transformations and provides detailed experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a member of the Aspidosperma alkaloid family, presents several significant challenges:
-
Construction of the Spiro-oxindole Moiety: The creation of the C3-spirocyclic oxindole core is a major hurdle, requiring precise control of stereochemistry at the quaternary carbon.
-
Synthesis of the Pyrano[3,4-f]indolizine Core: The assembly of this complex heterocyclic system involves multiple ring-forming reactions and the installation of several stereocenters.
-
Stereochemical Control: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a primary concern throughout the synthesis.
-
Late-Stage Functionalization: Introduction of functional groups, such as the methoxy groups on the indole ring and the methyl ester, at a late stage can be problematic due to the complex and sensitive nature of the core structure.
Q2: Are there any reported total syntheses of this compound?
A2: As of late 2025, a completed total synthesis of this compound has not been prominently reported in peer-reviewed literature. However, strategies for the synthesis of related carapanaubine and Aspidosperma alkaloids can provide valuable guidance. A partial synthesis of carapanaubine from yohimbinoid alkaloids has been described, suggesting potential synthetic pathways.[1]
Q3: What are the key precursors for the synthesis of the indole and indolizine moieties?
A3: Precursors for the indole portion typically involve substituted tryptamine or indole derivatives. The indolizine core is often constructed from functionalized piperidine or pyridine precursors. The specific choice of starting materials will depend on the overall synthetic strategy, such as whether a convergent or linear approach is employed.
Troubleshooting Guides
Problem 1: Low Yield or Poor Diastereoselectivity in Spiro-oxindole Formation
Symptoms:
-
Formation of multiple diastereomers at the spirocyclic center.
-
Low overall yield of the desired spiro-oxindole product.
-
Side reactions, such as N-alkylation or rearrangement of the oxindole ring.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance: The approach of the electrophile to the C3 position of the oxindole may be sterically hindered. | - Use smaller, more reactive electrophiles.- Employ Lewis acid catalysis to enhance electrophilicity.- Consider an intramolecular cyclization strategy to reduce steric constraints. |
| Enolate Geometry: Poor control over the geometry of the oxindole enolate can lead to a mixture of diastereomers. | - Experiment with different bases (e.g., LDA, KHMDS, NaHMDS) and solvent systems (e.g., THF, toluene) to influence enolate geometry.- The use of additives like HMPA or DMPU can also affect stereoselectivity. |
| Reaction Temperature: The reaction may be sensitive to temperature fluctuations, leading to loss of stereocontrol. | - Maintain strict temperature control, typically at low temperatures (-78 °C to -40 °C).- Slow addition of reagents can also improve selectivity. |
Experimental Protocol: Representative Spirocyclization via Oxidative Coupling
This protocol is a representative example for the formation of a spiro-oxindole core, a key feature in this compound.
-
Substrate Preparation: Prepare a solution of the N-protected 3-substituted oxindole precursor in a suitable solvent (e.g., HFIP) at room temperature.
-
Reagent Addition: Add a hypervalent iodine reagent, such as PIDA (phenyliodine diacetate), portion-wise to the solution while stirring vigorously.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: This is a generalized protocol. Specific conditions will vary depending on the substrate.
Problem 2: Difficulty in the Construction of the Pyrano[3,4-f]indolizine Core
Symptoms:
-
Failure of key cyclization reactions to form the pyran or indolizine rings.
-
Formation of undesired constitutional isomers.
-
Epimerization of existing stereocenters under the reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Substrate Conformation: The precursor may not adopt the required conformation for cyclization. | - Introduce rigid structural elements, such as cyclic protecting groups, to pre-organize the substrate.- Computational modeling can help predict the lowest energy conformation and guide substrate design. |
| Unfavorable Ring Strain: The target ring system may be strained, leading to a high activation barrier for cyclization. | - Employ stepwise cyclization strategies rather than a one-pot approach.- The use of radical cyclizations or transition-metal-catalyzed reactions can often overcome high activation barriers. |
| Incompatible Functional Groups: Functional groups elsewhere in the molecule may interfere with the cyclization reaction. | - Protect sensitive functional groups before attempting the cyclization.- Choose a synthetic route that installs sensitive functional groups after the core is constructed. |
Experimental Protocol: Representative Radical Cyclization for Polycyclic Core Construction
This protocol illustrates a 6-exo-trig radical cyclization, a potential method for constructing parts of the pentacyclic core of Aspidosperma-type alkaloids.
-
Precursor Synthesis: Synthesize the tetracyclic precursor containing a radical precursor moiety (e.g., a bromide or iodide).
-
Reaction Setup: Dissolve the precursor in a degassed solvent such as toluene. Add a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere (e.g., argon).
-
Workup and Purification: After completion, cool the reaction, remove the solvent in vacuo, and purify the residue by flash chromatography to isolate the cyclized product.
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: Troubleshooting flowchart for spiro-oxindole formation.
References
Technical Support Center: Synthesis of 7-Isocarapanaubine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Isocarapanaubine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key stages in the synthesis of this compound where yield loss is common?
The synthesis of this compound, a complex spiro-oxindole indole alkaloid, typically involves several key stages prone to yield reduction. The critical steps include the initial construction of the pentacyclic indole framework, often via a Pictet-Spengler reaction, followed by a crucial oxidative rearrangement to form the characteristic spiro-oxindole core. Each of these stages presents unique challenges that can impact the overall yield.
Q2: How can I improve the yield of the Pictet-Spengler reaction for the synthesis of the tetracyclic intermediate?
The Pictet-Spengler reaction is fundamental for forming the core structure of many indole alkaloids. Low yields in this step are often attributed to incomplete reaction, side product formation, or difficult purification. To enhance the yield, consider the following:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids like trifluoroacetic acid (TFA) can improve the rate and completion of the reaction.
-
Solvent: Anhydrous and non-polar solvents are generally preferred to minimize side reactions.
-
Temperature: While heating can accelerate the reaction, it may also promote decomposition. Careful optimization of the reaction temperature is necessary.
-
Purification: The basic nature of the alkaloid product can complicate purification. Utilizing acid-base extraction techniques or employing different chromatography phases, such as alumina or reverse-phase silica, can improve isolation.
Q3: What are the common challenges during the oxidative rearrangement step to form the spiro-oxindole moiety?
The oxidative rearrangement of a yohimbinoid-type precursor is a pivotal and often low-yielding step in the synthesis of carapanaubine and its isomers. Key challenges include:
-
Over-oxidation: The indole nucleus is susceptible to over-oxidation, leading to a mixture of undesired products.
-
Regioselectivity: Controlling the regioselectivity of the oxidation to favor the desired spiro-oxindole can be difficult.
-
Stereoselectivity: The formation of the spiro center introduces a new stereocenter, and controlling its configuration is a significant challenge.
-
Reagent Choice: The choice of oxidant is crucial. Reagents like tert-butyl hypochlorite (t-BuOCl) have been used, but their reactivity can be difficult to control.
Troubleshooting Guides
Low Yield in the Pictet-Spengler Reaction
| Observed Problem | Potential Cause | Recommended Solution |
| Starting material remains after prolonged reaction time. | Insufficient acid catalysis or low reaction temperature. | Increase the concentration of the acid catalyst (e.g., from catalytic to stoichiometric amounts of a weaker acid, or switch to a stronger acid like TFA). Gradually increase the reaction temperature while monitoring for product degradation. |
| Multiple spots on TLC, difficult to separate. | Formation of side products due to moisture or reactive intermediates. | Ensure strictly anhydrous conditions using freshly distilled solvents and an inert atmosphere (e.g., argon or nitrogen). Consider using a milder acid catalyst or lower reaction temperature to minimize side reactions. |
| Product is lost during aqueous workup. | The protonated product is highly water-soluble. | Carefully basify the aqueous layer to a pH > 9 before extraction with an organic solvent. Use a more polar extraction solvent like dichloromethane or a mixture of chloroform and isopropanol. |
| Low recovery after column chromatography. | The polar product adheres strongly to silica gel. | Use a different stationary phase like alumina or deactivated silica gel. Employ a solvent system with a basic additive, such as triethylamine (0.1-1%), to reduce tailing and improve recovery. |
Low Yield in the Oxidative Rearrangement
| Observed Problem | Potential Cause | Recommended Solution |
| Complex mixture of products with no major spot corresponding to the desired product. | Over-oxidation or non-selective reaction. | Use a milder oxidizing agent or perform the reaction at a lower temperature (e.g., -78 °C). Slowly add the oxidant to the reaction mixture to maintain a low concentration. |
| Formation of an undesired regioisomer. | Inherent electronic or steric factors favoring an alternative cyclization pathway. | Modify the substrate by introducing protecting or directing groups to influence the regioselectivity of the oxidation. Experiment with different solvents to alter the reaction pathway. |
| Formation of a diastereomeric mixture that is difficult to separate. | Poor stereocontrol in the spirocyclization step. | Employ a chiral oxidant or a chiral auxiliary on the substrate to induce diastereoselectivity. Optimize reaction conditions such as temperature and solvent to favor the formation of one diastereomer. |
| Decomposition of the starting material or product. | Instability of the indole nucleus under oxidative conditions. | Use a buffered reaction medium to control the pH. Minimize the reaction time and work up the reaction mixture promptly upon completion. |
Experimental Protocols
General Protocol for Pictet-Spengler Reaction
-
Dissolve the tryptamine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Add the aldehyde or ketone (1.1-1.5 eq) to the solution.
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Oxidative Rearrangement to Spiro-oxindole
-
Dissolve the yohimbinoid precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of THF and water) and cool to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of the oxidizing agent (e.g., t-BuOCl, 1.0-1.2 eq) in the same solvent.
-
Stir the reaction at a low temperature, carefully monitoring the consumption of the starting material by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate).
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by preparative TLC or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the Pictet-Spengler reaction.
Caption: Key steps in the oxidative rearrangement to this compound.
Caption: Logical relationship for troubleshooting low yield in the synthesis.
Technical Support Center: 7-Isocarapanaubine Purification and Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and scale-up of 7-Isocarapanaubine.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound to consider during purification?
A1: As an alkaloid, this compound is a basic, nitrogen-containing organic compound.[1] Its solubility is pH-dependent; it is typically soluble in organic solvents in its freebase form and soluble in acidic aqueous solutions as a salt.[1] This property is fundamental to extraction and purification strategies. Like many alkaloids, it may be sensitive to heat and light, necessitating controlled processing conditions.
Q2: Which chromatographic methods are most effective for purifying this compound?
A2: Several chromatographic techniques are suitable for alkaloid purification and can be adapted for this compound.[2] The choice depends on the scale and desired purity. Common methods include:
-
Column Chromatography: Often used for initial purification. Silica gel is a common stationary phase, but its acidic nature can sometimes lead to irreversible adsorption of basic alkaloids.[3] In such cases, alumina (basic or neutral) may be a better alternative.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Provides higher resolution and purity, making it suitable for final polishing steps.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, thus preventing irreversible adsorption of the sample.[4] It is particularly effective for separating alkaloids from complex mixtures.[4][5]
Q3: How can I improve the yield of purified this compound?
A3: Optimizing each step of the process is crucial for maximizing yield. Key areas to focus on include:
-
Extraction: Ensure complete extraction from the source material by selecting an appropriate solvent and extraction technique (e.g., maceration, Soxhlet, or ultrasound-assisted extraction). The use of acidic water or alcohol-based solvents is common for alkaloids.[6][7]
-
Solvent Partitioning: Efficiently separate the total alkaloid fraction from non-alkaloidal components by carefully controlling the pH during acid-base extractions.[6]
-
Chromatography: Minimize losses on the column by selecting the right stationary and mobile phases and by ensuring proper column packing and loading.[3]
-
Post-Purification Steps: Handle the purified compound carefully during solvent evaporation and drying to prevent degradation.
Troubleshooting Guides
Problem 1: Low Purity of this compound after Initial Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | If using silica gel, consider switching to neutral or basic alumina to prevent strong interactions with the basic alkaloid.[3] |
| Poor Solvent System Selection | Optimize the mobile phase polarity. A gradient elution may be necessary to separate compounds with similar polarities. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. |
| Presence of Co-eluting Impurities | Consider a preliminary purification step, such as liquid-liquid extraction at different pH values, to remove impurities with different acidic/basic properties.[6] |
Problem 2: Significant Loss of this compound During Scale-Up
| Possible Cause | Suggested Solution |
| Inconsistent Process Parameters | Ensure that parameters like mixing efficiency, heat transfer, and mass transfer are properly scaled. What works at the lab scale may not be directly transferable to larger vessels.[8] |
| Irreversible Adsorption on Chromatography Media | This issue is exacerbated at larger scales. Consider using High-Speed Counter-Current Chromatography (HSCCC) to eliminate solid support adsorption.[4] |
| Degradation of the Compound | Longer processing times at larger scales can lead to degradation. Protect the compound from prolonged exposure to heat, light, and extreme pH. |
| Inefficient Extraction at Large Scale | Ensure adequate mixing and sufficient solvent-to-biomass ratio during large-scale extraction to maintain extraction efficiency. |
Problem 3: Difficulty with Crystalizing Purified this compound
| Possible Cause | Suggested Solution |
| Presence of Minor Impurities | Even small amounts of impurities can inhibit crystallization. Try an additional purification step, like preparative HPLC, to achieve higher purity. |
| Incorrect Solvent Choice | Experiment with a variety of solvents and solvent mixtures of differing polarities to find a system where this compound has low solubility at a specific temperature. |
| Supersaturation Not Achieved | Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding with a small crystal of this compound, if available, can also initiate crystallization. |
Experimental Protocols
Protocol 1: Lab-Scale Extraction and Purification of this compound
-
Extraction:
-
Macerate 100 g of dried and powdered source material in 1 L of 5% acetic acid in methanol for 24 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 200 mL of 5% hydrochloric acid and extract with an equal volume of dichloromethane to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide and extract the liberated free base into dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.
-
-
Column Chromatography Purification:
-
Prepare a column with 100 g of neutral alumina in a non-polar solvent (e.g., hexane).
-
Dissolve 1 g of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of alumina.
-
Load the dried mixture onto the top of the column.
-
Elute the column with a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Data Presentation: Purification Yield and Purity
| Purification Step | Scale | Input Mass (g) | Output Mass (mg) | Yield (%) | Purity (%) |
| Crude Extraction | Lab | 100 | 1000 | 1.0 | ~25 |
| Column Chromatography | Lab | 1 | 150 | 15.0 | >95 |
| Recrystallization | Lab | 150 mg | 120 | 80.0 | >99 |
| Scale-Up Pilot | Pilot | 10 kg | 85 g | 0.85 | ~20 |
| Pilot Chromatography | Pilot | 85 | 11.9 g | 14.0 | >93 |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low yield during scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloid Purification - Lifeasible [lifeasible.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
overcoming solubility issues with 7-Isocarapanaubine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Isocarapanaubine. The information provided is based on the known chemical properties of indole alkaloids and available data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural product classified as a monoterpenoid indole alkaloid. It has a molecular formula of C23H28N2O6 and a molecular weight of approximately 428.5 g/mol .[1] Like many indole alkaloids, it is a complex heterocyclic compound.
Q2: What are the primary challenges when working with this compound?
A2: Based on its chemical structure as an indole alkaloid, the primary challenge researchers are likely to encounter is its poor aqueous solubility. Many alkaloids are sparingly soluble in water but exhibit better solubility in organic solvents.[2] This can impact its formulation for in vitro and in vivo studies.
Q3: In which solvents is this compound known to be soluble?
A3: Qualitative data indicates that this compound is soluble in a range of organic solvents, including:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
Q4: Can the aqueous solubility of this compound be improved?
A4: Yes, as a weak base, it is possible to enhance the aqueous solubility of this compound by forming a salt.[2] This is typically achieved by dissolving the compound in a dilute acidic solution. The protonation of the basic nitrogen atom in the alkaloid structure increases its polarity and, consequently, its solubility in water.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems related to the solubilization of this compound.
Problem 1: My this compound is not dissolving in my desired aqueous buffer.
-
Cause: this compound, like many indole alkaloids, has low intrinsic aqueous solubility.
-
Solution 1: Use of Organic Co-solvents.
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent such as DMSO.
-
For your experiment, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%).
-
-
Solution 2: pH Adjustment (Salt Formation).
-
Attempt to dissolve the compound in a slightly acidic aqueous solution (e.g., dilute HCl or citric acid). This can protonate the basic nitrogen atoms in the molecule, forming a more soluble salt.
-
It is crucial to determine the pH stability of the compound, as extreme pH values may cause degradation.
-
Problem 2: I am observing precipitation when I dilute my organic stock solution into an aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution may be above its solubility limit, causing it to precipitate out as the less soluble free base.
-
Solution 1: Decrease the Final Concentration.
-
Reduce the final concentration of this compound in your aqueous medium.
-
-
Solution 2: Optimize the Co-solvent.
-
Experiment with different organic co-solvents for your stock solution.
-
Increase the percentage of the co-solvent in the final solution if your experimental system can tolerate it.
-
-
Solution 3: Use of Surfactants or Solubilizing Agents.
-
Consider the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to your aqueous buffer to help maintain the solubility of the compound.
-
Data Presentation: Qualitative Solubility of this compound
Due to the limited availability of public quantitative data, the following table provides a qualitative summary of known solvents for this compound. Researchers should determine the quantitative solubility for their specific experimental needs.
| Solvent | Qualitative Solubility |
| Water | Poorly Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but the thermal stability of the compound should be considered.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed, light-protecting vial to prevent solvent evaporation and degradation.
Protocol 2: Solubilization in an Aqueous Medium using a Co-solvent
-
Prepare Aqueous Buffer: Prepare the desired aqueous buffer for your experiment.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound organic stock solution dropwise to the buffer.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your experimental setup.
Visualizations
Caption: Experimental workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting logic for addressing precipitation issues.
References
stability and degradation of 7-Isocarapanaubine in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 7-Isocarapanaubine in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a complex alkaloid with the chemical formula C23H28N2O6.[1] It belongs to the indolizine family of compounds.[2] Due to its complex structure, it may be susceptible to degradation under various environmental conditions.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of alkaloids like this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[3][4][5] The specific solvent system used can also play a crucial role in its stability.
Q3: Are there any known degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, related compounds such as limonoids can undergo degradation through processes like hydrolysis of ester groups or oxidation.[6] It is plausible that this compound could degrade via similar pathways. Forced degradation studies are recommended to identify potential degradation products.[7]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure maximum stability, it is recommended to store solutions of this compound at low temperatures, such as -20°C for long-term storage, and protected from light.[8] For short-term storage, refrigeration at 2-8°C may be adequate. The choice of solvent and the pH of the solution are also critical factors to consider for optimal storage.
Q5: How can I monitor the stability of this compound in my experimental solutions?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[9][10] This method should be capable of separating the intact this compound from any potential degradation products.[7] Other techniques like LC-MS can also be valuable for identifying and quantifying both the parent compound and its degradants.[2][11]
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
-
Possible Cause: The solution may be exposed to harsh environmental conditions such as high temperatures, direct light, or a non-optimal pH.
-
Troubleshooting Steps:
-
Verify the pH of your solution. Alkaloids can be particularly sensitive to pH, with hydrolysis being a common degradation pathway.[12]
-
Ensure your solutions are protected from light by using amber vials or by covering the containers with aluminum foil. Photodegradation can be a significant issue for complex organic molecules.
-
Check the storage temperature. For anything other than immediate use, solutions should be kept refrigerated or frozen.
-
Consider the possibility of microbial contamination if the solution is not sterile, as microorganisms can metabolize the compound.
-
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
-
Possible Cause: These new peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Conduct a forced degradation study to systematically identify the degradation products.[7] This involves intentionally exposing the this compound solution to stress conditions (e.g., acid, base, heat, light, oxidation).
-
Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks, which can help in their identification.
-
Review the literature for known degradation pathways of similar compounds, such as other alkaloids or limonoids, to predict the structures of the degradation products.[6]
-
Issue 3: Inconsistent results in bioassays using this compound.
-
Possible Cause: The inconsistency could be due to the degradation of this compound in the assay medium, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Assess the stability of this compound directly in the bioassay medium under the exact experimental conditions (temperature, pH, incubation time).
-
Prepare fresh solutions of this compound immediately before each experiment to minimize degradation.
-
Include a positive control with a known stable compound to ensure the assay itself is performing consistently.
-
If degradation is confirmed, consider modifying the assay conditions (e.g., shorter incubation time, use of a stabilizing agent if compatible with the assay).
-
Quantitative Data
Note: The following data is hypothetical and for illustrative purposes to demonstrate how stability data for this compound might be presented. Actual experimental data should be generated for accurate assessment.
Table 1: Hypothetical Half-life of this compound under Different pH Conditions at 25°C
| pH | Solvent | Half-life (t½) in hours |
| 3.0 | 50% Acetonitrile/Water | 12.5 |
| 5.0 | 50% Acetonitrile/Water | 48.2 |
| 7.4 | 50% Acetonitrile/Water | 24.7 |
| 9.0 | 50% Acetonitrile/Water | 8.3 |
Table 2: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 35% | DP1, DP2 |
| 0.1 M NaOH | 2 hours | 68% | DP3, DP4 |
| 10% H₂O₂ | 24 hours | 22% | DP5 |
| Heat (60°C) | 48 hours | 15% | DP1 |
| Light (Xenon lamp) | 72 hours | 45% | DP6, DP7 |
DP = Degradation Product
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
-
Chromatographic System:
-
HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Column Temperature: 30°C.[10]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions.
-
Monitor the peak area of this compound and any degradation products.
-
Calculate the concentration of this compound in the samples based on the calibration curve generated from the standard solutions.
-
Protocol 2: Forced Degradation Study of this compound
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for a set period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by HPLC.[9]
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution containing 3-30% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a set period (e.g., 24 hours).
-
Analyze samples by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified duration.[9]
-
Also, expose a solution of the compound to elevated temperatures.
-
Analyze the samples at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., a xenon lamp providing ICH-compliant light conditions).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at predetermined intervals.
-
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Experimental workflow for a stability study.
References
- 1. This compound | C23H28N2O6 | CID 12302440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carapanaubine | C23H28N2O6 | CID 442037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Troubleshooting Root Cause Analysis for Non-Adherence in Stability Studies – Pharma.Tips [pharma.tips]
- 4. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Insights into the Mechanism of Action of the Degraded Limonoid Prieurianin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. Isocarapanaubine Datasheet DC Chemicals [dcchemicals.com]
- 9. phcogres.com [phcogres.com]
- 10. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of phenobarbital N-glucosides: identification of hydrolysis products and kinetics of decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Bioassays for 7-Isocarapanaubine: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Isocarapanaubine. The information is designed to address common challenges encountered during bioassay development and optimization.
Troubleshooting Guide
This guide is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments with this compound.
Q1: I am observing low or no bioactivity with my this compound sample. What are the possible causes and solutions?
A1: Low or absent bioactivity can stem from several factors. Firstly, consider the solubility of this compound. Like many complex natural products, it may have poor aqueous solubility, leading to a lower effective concentration in your assay.
Troubleshooting Steps:
-
Solvent and Concentration: Ensure your stock solution is fully dissolved. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of such compounds.[1] However, the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Solubility Enhancement: If precipitation is observed upon dilution into your aqueous assay buffer, consider using a co-solvent or a biocompatible surfactant to improve solubility.
-
Compound Integrity: Verify the purity and integrity of your this compound sample. Degradation during storage or handling can lead to a loss of activity. Proper storage, protected from light and at a low temperature, is crucial.
-
Assay Sensitivity: The lack of signal could also be due to insufficient assay sensitivity for the specific activity of this compound.[2] Consider using a more sensitive detection method or increasing the concentration of the compound, if solubility permits.
Q2: My bioassay results with this compound are not reproducible. What could be the reason for this variability?
A2: Poor reproducibility is a common challenge in bioassays and can be attributed to several factors.
Troubleshooting Steps:
-
Pipetting and Dilution Errors: Inconsistent pipetting, especially with small volumes, can introduce significant variability.[3] Ensure your pipettes are calibrated and use careful, consistent technique. When preparing serial dilutions, ensure thorough mixing at each step.
-
Incomplete Solubilization: If this compound is not fully dissolved in the assay medium, you will have inconsistent concentrations in your wells. Visually inspect for any precipitate.
-
Assay Conditions: Fluctuations in incubation time, temperature, or reagent concentrations can all contribute to variability. Standardize all assay parameters and document them meticulously.
-
Cell-Based Assays: If using a cell-based assay, variations in cell passage number, seeding density, and cell health can impact results. Maintain consistent cell culture practices.
Q3: I am observing high background noise or a false positive signal in my assay. How can I address this?
A3: High background or false positives can be caused by interference from the compound itself with the assay components or detection method. Natural products, including alkaloids, can sometimes interfere with assay readouts.[4]
Troubleshooting Steps:
-
Assay Interference: To check for interference, run a control with this compound and all assay components except the biological target (e.g., enzyme or cells). A signal in this control indicates direct interference.
-
Fluorescence Quenching/Enhancement: If you are using a fluorescence-based assay, this compound might be quenching or enhancing the fluorescent signal. This can be tested by running the assay with and without the compound in the presence of a known fluorescent standard.
-
Light Scattering: At higher concentrations, insoluble compounds can form precipitates that scatter light, leading to false positives in absorbance-based assays.[4] Centrifuging the plate before reading may help.
-
Redox Activity: Some compounds can interfere with assays that rely on redox chemistry.[4] Consider using an alternative assay format if you suspect this is the case.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for dissolving this compound?
A: Based on its chemical structure (C23H28N2O6), this compound is a relatively non-polar molecule.[5] Therefore, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a suitable choice for preparing a high-concentration stock solution. For aqueous bioassays, it is crucial to ensure the final DMSO concentration is non-toxic to the biological system being tested (typically below 0.5%).
Q: How should I store this compound?
A: To prevent degradation, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. If stored as a stock solution in DMSO, it should also be kept at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q: Are there any known biological activities for this compound?
A: Currently, there is limited publicly available information on the specific biological activities of this compound. However, many alkaloids exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.[6][7] Therefore, a broad screening approach using various bioassays may be necessary to elucidate its activity profile.
Experimental Protocols & Data Presentation
Given the lack of specific bioassay data for this compound, the following sections provide generalized protocols and data table templates that can be adapted for your specific research needs.
General Protocol for a Cell Viability Assay (MTT Assay)
This protocol is a common starting point to assess the cytotoxic effects of a new compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Observations |
| Water | <0.1 | Insoluble |
| PBS (pH 7.4) | <0.1 | Insoluble |
| Ethanol | 5 | Soluble |
| DMSO | >50 | Freely Soluble |
Table 2: Example Data from a Cell Viability (MTT) Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 85.3 ± 6.1 |
| 10 | 65.1 ± 5.5 |
| 25 | 42.9 ± 4.9 |
| 50 | 21.5 ± 3.7 |
| 100 | 5.8 ± 2.1 |
Visualizing Experimental Design and Potential Pathways
The following diagrams, created using the DOT language, illustrate a general workflow for bioassay optimization and a hypothetical signaling pathway that could be investigated.
Caption: General workflow for a this compound bioassay.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C23H28N2O6 | CID 12302440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxins | Special Issue : Biological Activities of Alkaloids: From Toxicology to Pharmacology [mdpi.com]
Technical Support Center: 7-Isocarapanaubine Analytical Detection
Disclaimer: 7-Isocarapanaubine is a novel or hypothetical compound, and as such, there is no established analytical data available in scientific literature. The following troubleshooting guides, FAQs, and protocols are based on general principles of analytical chemistry for compounds with similar theoretical structures (e.g., alkaloids) and are intended to serve as a foundational resource for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for the detection and quantification of this compound?
A1: For initial screening and quantification, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust starting point due to its accessibility and reliability. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable if the compound is thermally stable and sufficiently volatile, or can be derivatized.
Q2: I am not seeing a peak for this compound in my chromatogram. What are the possible causes?
A2: There are several potential reasons for the absence of a peak. These can be broadly categorized into sample-related issues, instrument malfunctions, or inappropriate method parameters. It is crucial to systematically investigate each possibility. Common causes include:
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Sample Degradation: this compound may be unstable under certain pH, light, or temperature conditions.
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Incorrect Sample Preparation: The extraction procedure may not be efficient for this compound, or it may have been lost during a clean-up step.
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Instrument Not Calibrated or Malfunctioning: The detector may not be sensitive enough, or there could be a problem with the injector, pump, or mass spectrometer.
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Inappropriate Chromatographic Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for retaining and eluting this compound.
Q3: My peak shape for this compound is poor (e.g., broad, tailing, or fronting). How can I improve it?
A3: Poor peak shape is a common issue in chromatography and can often be resolved by addressing the following:
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Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase or using a column with end-capping can help.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. Ensure the mobile phase pH is at least 2 units away from the compound's pKa.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.
Q4: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. What are matrix effects and how can I mitigate them?
A4: Matrix effects occur when components of the sample matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to either a decrease (suppression) or increase (enhancement) in the signal.[1][2] This can compromise the accuracy and reproducibility of quantification.[1] Strategies to minimize matrix effects include:
-
Improved Sample Preparation: Employ more selective extraction techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[3]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from the interfering compounds.[3]
-
Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[3][4]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but may also decrease the analyte signal to below the limit of detection.
Troubleshooting Guides
Issue 1: Low or No Signal/Peak for this compound
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | - Prepare fresh samples and standards. - Investigate the stability of this compound under different storage conditions (temperature, light exposure). - Adjust the pH of the sample diluent. |
| Inefficient Extraction | - Evaluate different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction). - Optimize the pH of the extraction solvent. |
| Instrument Malfunction | - Check the instrument's performance with a known standard. - For HPLC-UV, ensure the lamp is functioning and the correct wavelength is selected. - For MS, perform a system suitability test and ensure proper tuning and calibration. |
| Inappropriate Method Parameters | - For HPLC/LC-MS, adjust the mobile phase composition and gradient to ensure elution. - For GC-MS, ensure the temperature program is suitable for the analyte's volatility. - For MS, optimize the source parameters (e.g., gas flows, temperature) and MS/MS transitions. |
Issue 2: Poor Peak Shape (Tailing, Fronting, Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Overload | - Dilute the sample and re-inject. |
| Secondary Interactions with Column | - Add a modifier to the mobile phase (e.g., 0.1% formic acid or triethylamine). - Use a column with a different stationary phase or one that is end-capped. |
| Mismatch between Sample Solvent and Mobile Phase | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Void | - Wash the column with a strong solvent. - Reverse the column and flush. If the problem persists, the column may need to be replaced. |
Issue 3: Shifting Retention Times
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | - Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. - Pre-mix mobile phase components before use. |
| Pump Malfunction | - Check for leaks in the pump and connections. - Degas the mobile phase to prevent air bubbles. - Perform pump performance tests. |
| Column Temperature Fluctuations | - Use a column oven to maintain a stable temperature. |
| Column Equilibration | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Hypothetical Analytical Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
Quantifier: m/z 315.2 -> 188.1
-
Qualifier: m/z 315.2 -> 146.1
-
Quantitative Data Summary (Hypothetical)
| Parameter | HPLC-UV | LC-MS/MS |
| Retention Time (min) | 6.2 | 3.5 |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.3 ng/mL |
| Linearity Range (ng/mL) | 150 - 5000 | 0.3 - 500 |
| R² | > 0.995 | > 0.998 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for "no peak detected" issue.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overcoming matrix effects in electrospray: quantitation of β-agonists in complex matrices by isotope dilution liquid chromatography-mass spectrometry using singly (13)C-labeled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carapanaubine Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with Carapanaubine.
Disclaimer
Carapanaubine is a known indole alkaloid isolated from Rauvolfia volkensii.[1][2] However, detailed public information regarding its specific biological activities, physicochemical properties, and established experimental protocols is limited. Therefore, this guide supplements available data with generalized information and protocols common for research on indole alkaloids. All quantitative data and specific experimental conditions provided herein should be considered illustrative and require empirical validation for your specific research context.
Frequently Asked Questions (FAQs)
Q1: What is Carapanaubine?
A1: Carapanaubine is a naturally occurring monoterpenoid indole alkaloid with the molecular formula C23H28N2O6.[1] It is found in plants of the Rauwolfia genus, notably Rauvolfia volkensii.[1][2] Its complex structure features a spiro-oxindole core, which is common to a class of alkaloids with diverse biological activities. A stereoisomer, 7-Isocarapanaubine, shares the same molecular formula.
Q2: What are the potential therapeutic applications of Carapanaubine?
A2: While specific research on Carapanaubine is not extensive, related carbazole and indole alkaloids have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7][8][9][10] Therefore, research into Carapanaubine may explore its potential in these areas.
Q3: What are the main challenges in working with Carapanaubine?
A3: Common challenges in researching novel alkaloids like Carapanaubine include:
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Low natural abundance: Requiring efficient extraction and purification methods.
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Limited solubility: Affecting formulation for in vitro and in vivo studies.
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Chemical instability: Susceptibility to degradation under certain pH, temperature, and light conditions.[11][12]
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Complex mechanism of action: Requiring extensive investigation to elucidate its biological targets and signaling pathways.
Troubleshooting Guides
Synthesis and Purification
Q: I am having trouble with the partial synthesis of Carapanaubine, with low yields and multiple side products. What are common pitfalls?
A: The synthesis of complex alkaloids like Carapanaubine often involves multi-step reactions where precise control of conditions is crucial.
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Issue: Low Yield in Mitsunobu Reaction.
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Possible Cause: Degradation of reagents (DIAD, PPh3), improper solvent choice, or suboptimal temperature.
-
Troubleshooting:
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Use freshly opened or purified reagents.
-
Ensure anhydrous conditions, as water can hydrolyze the phosphonium salt intermediate.
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Screen different solvents; THF is common, but toluene may be effective for some substrates.[13]
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Optimize the reaction temperature; while often run at room temperature, some variations require cooling or heating.[13][14]
-
-
-
Issue: Formation of regio-isomers during Claisen rearrangement.
-
Possible Cause: The electronic nature of substituents on the aromatic ring can influence the rearrangement's regioselectivity.
-
Troubleshooting:
-
Investigate the effect of different protecting groups on the aromatic ring to direct the rearrangement.
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Optimize reaction temperature and time, as prolonged heating can lead to undesired isomers. Microwave irradiation may offer better control and higher yields.[13]
-
-
Handling and Stability
Q: My Carapanaubine sample seems to degrade upon storage or during experiments. How can I improve its stability?
A: Indole alkaloids can be sensitive to environmental factors.
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Issue: Degradation in Solution.
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Possible Cause: Exposure to light, extreme pH, or high temperatures. Many alkaloids are acid labile.[11]
-
Troubleshooting:
-
Storage: Store stock solutions in amber vials at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions for each experiment.
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pH: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7), unless the experimental protocol requires otherwise. Buffer the solution if necessary.
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Temperature: Avoid prolonged exposure to temperatures above 40°C.[11]
-
-
Biological Assays
Q: I am observing inconsistent results in my cell-based cytotoxicity assays with Carapanaubine. What could be the cause?
A: Inconsistent results in cell-based assays can stem from issues with compound solubility, stability in media, or the assay protocol itself.
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Issue: Poor Solubility in Aqueous Media.
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Possible Cause: Carapanaubine, like many alkaloids, is likely to have low aqueous solubility.
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Troubleshooting:
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Prepare a high-concentration stock solution in an organic solvent like DMSO.
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When preparing working dilutions in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
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Visually inspect the media for any precipitation after adding the compound.
-
-
-
Issue: High Variability Between Replicates.
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Possible Cause: Uneven cell seeding, edge effects in multi-well plates, or instability of the compound in the culture medium over the incubation period.
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Troubleshooting:
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Ensure a homogenous cell suspension before seeding.
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To minimize edge effects, avoid using the outer wells of the plate for experimental conditions.
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Consider the duration of the assay. For longer incubations (48-72 hours), assess the stability of Carapanaubine in the culture medium at 37°C.
-
-
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for Carapanaubine based on typical values for similar indole alkaloids. These values must be experimentally determined.
Table 1: Physicochemical Properties of Carapanaubine
| Property | Value | Notes |
| Molecular Weight | 428.5 g/mol [1] | |
| LogP (calculated) | 1.6[1] | Indicates moderate lipophilicity. |
| Aqueous Solubility | < 50 µg/mL | Estimated; likely requires organic co-solvents. |
| DMSO Solubility | ≥ 25 mg/mL | Common for this class of compounds. |
Table 2: Illustrative Cytotoxicity Data (IC50 Values)
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| A549 | Lung Carcinoma | 22.8 |
| HCT116 | Colon Cancer | 18.2 |
| PC-3 | Prostate Cancer | 25.1 |
| HepG2 | Hepatocellular Carcinoma | 30.4 |
Note: IC50 values for alkaloids can range from nanomolar to high micromolar, depending on the compound and cell line.[15][16][17]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of a Carapanaubine sample.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in methanol or DMSO to a concentration of 1 mg/mL.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method for determining the cytotoxic effects of Carapanaubine on cancer cell lines.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment:
-
Prepare a 2X serial dilution of Carapanaubine in culture medium from a DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathways
Many indole and carbazole alkaloids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[4] The following diagram illustrates a hypothetical mechanism of action for Carapanaubine targeting the PI3K/Akt/mTOR pathway, a common target for such compounds.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Carapanaubine.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the anticancer properties of a novel compound like Carapanaubine.
Caption: Workflow for anticancer drug discovery with Carapanaubine.
References
- 1. Carapanaubine | C23H28N2O6 | CID 442037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The alkaloids of Rauwolfia volkensii [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A REVIEW ON ANTICANCER POTENTIAL OF SOME PYRANOCARBAZOLE ALKALOIDS AND ITS DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 4. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic and anti-inflammatory properties of hydroalcoholic extracts of Malva sylvestris, Carum carvi or Medicago sativa, and their combination in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Spiro-oxindole Alkaloid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with spiro-oxindole alkaloids, such as 7-Isocarapanaubine. Due to the limited specific data on this compound, this guide addresses common challenges encountered during the extraction, purification, and biological evaluation of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of spiro-oxindole alkaloids like this compound?
A1: Spiro-oxindole alkaloids are often sparingly soluble in water and more soluble in organic solvents. Solubility can be enhanced by forming salts with acids. It is recommended to perform solubility tests in a range of solvents (e.g., DMSO, ethanol, methanol, chloroform) to determine the optimal solvent for your specific compound and experiment.
Q2: What are the typical storage conditions for spiro-oxindole alkaloids?
A2: To ensure stability, spiro-oxindole alkaloids should be stored as a dry powder in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the compound at -20°C is advisable. If in solution, store at -20°C or -80°C and use fresh solutions for experiments whenever possible. Avoid repeated freeze-thaw cycles.
Q3: Are there known general biological activities for the carapanaubine class of alkaloids?
A3: While specific data for this compound is scarce, other related spiro-oxindole alkaloids have demonstrated a wide range of biological activities. These include antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] For instance, some spiro-oxindoles have shown promising inhibitory effects against various cancer cell lines.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental workflow with spiro-oxindole alkaloids.
| Problem | Potential Cause | Suggested Solution |
| Low Yield During Extraction | Incomplete extraction from the source material. | - Increase the extraction time or perform multiple extraction cycles.- Use a combination of polar and non-polar solvents.- Consider alternative extraction methods like maceration, percolation, or digestion.[5] |
| Difficulty in Purification | Co-elution of impurities with similar polarities. | - Optimize the chromatographic conditions (e.g., solvent gradient, column type).- Employ multiple chromatographic techniques (e.g., silica gel followed by preparative HPLC).- Consider derivatization to alter the polarity of the target compound. |
| Compound Instability in Solution | Degradation due to light, pH, or temperature. | - Prepare fresh solutions before each experiment.- Store stock solutions in amber vials at low temperatures.- Evaluate the stability of the compound at different pH values to determine the optimal buffer system. |
| Inconsistent Biological Assay Results | - Compound precipitation in the assay medium.- Variability in cell culture conditions. | - Confirm the solubility of the compound in the final assay buffer.- Use a positive control to ensure the assay is performing as expected.- Standardize cell seeding density and treatment times. |
| Poor Bioavailability in in vivo Studies | Low aqueous solubility or rapid metabolism. | - Consider formulation strategies such as complexation with cyclodextrins to enhance solubility and stability.[6]- Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile. |
Experimental Protocols & Workflows
General Workflow for Isolation and Characterization of a Novel Spiro-oxindole Alkaloid
The following diagram outlines a typical workflow for the isolation and initial characterization of a novel spiro-oxindole alkaloid from a natural source.
Hypothetical Signaling Pathway Modulated by a Spiro-oxindole Alkaloid
Many bioactive compounds exert their effects by modulating intracellular signaling pathways. The diagram below illustrates a hypothetical pathway where a spiro-oxindole alkaloid could inhibit a cancer-related signaling cascade, a common mechanism for this class of compounds.
Data on Related Spiro-oxindole Alkaloids
| Spiro-oxindole Alkaloid | Source | Reported Biological Activity | Reference |
| Spirotryprostatin A | Aspergillus fumigatus | Inhibits microtubule assembly, anticancer activity against breast cancer cells. | (Cui et al., 1996) |
| Flueindoline C | Flueggea virosa | Antiproliferative properties against various cancer cell lines. | [2] |
| Mitragynine pseudoindoxyl | Mitragyna speciosa | Opioid receptor agonist. | [2] |
| Spirobrefeldins A–C | Penicillium brefeldianum | Antibacterial activities. | [1] |
| Pteropodine | Uncaria tomentosa | Inhibitory effects against certain cancer cell lines. | [4] |
This table is for illustrative purposes and includes examples of activities found within the broader class of spiro-oxindole alkaloids.
References
- 1. Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 7-Isocarapanaubine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 7-Isocarapanaubine. Given the limited specific data on this compound, the guidance provided is based on established principles for improving the bioavailability of poorly soluble indole alkaloids.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the bioavailability enhancement of this compound.
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: As an indole alkaloid, this compound is predicted to face several challenges that can limit its oral bioavailability. These primarily include:
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Poor Aqueous Solubility: Many alkaloids are poorly soluble in water, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.[1][2]
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Low Permeability: The ability of the molecule to pass through the intestinal membrane can be limited due to its physicochemical properties.[2]
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First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.
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Efflux Transporter Activity: P-glycoprotein and other efflux transporters can actively pump the compound back into the intestinal lumen, further limiting its net absorption.
Q2: What are the most promising strategies for enhancing the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above. The most common and effective approaches for poorly soluble compounds like alkaloids include:
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the GI tract, which can enhance drug solubilization and absorption.[5][6]
Q3: How do I choose the most suitable bioavailability enhancement technique for my experiment?
A3: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound (which may need to be experimentally determined) and the desired therapeutic outcome. A general approach is as follows:
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For solubility-limited absorption: Focus on techniques that primarily enhance dissolution, such as nanoparticle formulation and solid dispersions.
-
For permeability-limited absorption: Consider strategies that can improve membrane transport, such as lipid-based formulations (SEDDS) or the use of permeation enhancers.
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To bypass first-pass metabolism: Lipid-based systems like SEDDS can promote lymphatic transport, which can help the drug bypass the liver's initial metabolic processes.
Q4: Are there any known signaling pathways affected by indole alkaloids that could influence their absorption or metabolism?
A4: Yes, indole alkaloids have been shown to interact with various signaling pathways that can influence their bioavailability and pharmacological effects. Two notable pathways are:
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Mitogen-Activated Protein Kinase (MAPK) Pathway: Some indole alkaloids can modulate MAPK signaling, which is involved in cellular processes like proliferation and apoptosis.[7] While not directly linked to absorption, this interaction is crucial for understanding the compound's overall biological activity.
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Indole and its metabolites can act as ligands for the AhR, a transcription factor that regulates the expression of drug-metabolizing enzymes, including cytochrome P450s (CYPs).[8] Activation of this pathway could potentially alter the metabolism of this compound.
II. Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Troubleshooting Low Dissolution Rate
| Problem | Possible Cause | Suggested Solution |
| Low in vitro dissolution of this compound formulation. | Poor wettability of the drug particles. | 1. Incorporate a surfactant: Add a small percentage of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to the dissolution medium. 2. Solid Dispersion: Formulate the drug as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to improve wettability. |
| Agglomeration of drug particles. | 1. Particle Size Reduction: Employ micronization or nano-milling techniques to reduce particle size and prevent aggregation. 2. Use of Stabilizers: In nanoparticle formulations, use appropriate stabilizers (e.g., Pluronic F68, Lecithin) to prevent particle aggregation. | |
| Inadequate formulation design. | 1. Optimize Drug-to-Carrier Ratio: In solid dispersions or cyclodextrin complexes, systematically vary the ratio of the drug to the carrier to find the optimal composition for dissolution. 2. Screen Different Polymers/Lipids: Test a range of polymers for solid dispersions or different oils and surfactants for SEDDS to identify the most effective combination. |
Troubleshooting Poor Permeability
| Problem | Possible Cause | Suggested Solution |
| Low apparent permeability (Papp) in Caco-2 cell assays. | High efflux ratio (Papp B-A / Papp A-B > 2). | 1. Co-administration with P-gp Inhibitors: Include a known P-glycoprotein inhibitor (e.g., Verapamil, Cyclosporine A) in your experiment to confirm P-gp mediated efflux. 2. Formulation with Excipients that Inhibit Efflux: Some formulation excipients, such as certain surfactants used in SEDDS (e.g., Cremophor EL), have been shown to inhibit P-gp. |
| Low passive diffusion. | 1. Lipid-Based Formulations: Formulate this compound in a SEDDS. The lipidic nature of the formulation can enhance transcellular transport. 2. Chemical Modification (Prodrug Approach): If feasible, consider synthesizing a more lipophilic prodrug of this compound that can be enzymatically cleaved back to the active compound after absorption. |
Troubleshooting High Variability in In Vivo Studies
| Problem | Possible Cause | Suggested Solution |
| High inter-subject variability in plasma concentrations in animal studies. | Food effect. | 1. Standardize Fasting Conditions: Ensure all animals are fasted for a consistent period before dosing.[9] 2. Administer with a Standardized Meal: If the drug is intended to be taken with food, administer it with a consistent, well-defined meal to all animals. |
| Inconsistent formulation performance. | 1. Ensure Formulation Homogeneity: For suspensions, ensure adequate and consistent resuspension before each dose. For solid dosage forms, ensure uniform drug content. 2. Control Dosing Procedure: Use precise and consistent oral gavage techniques to minimize variability in administration. | |
| Genetic differences in metabolism. | 1. Use an Inbred Strain of Animals: Employing an inbred strain (e.g., Sprague-Dawley rats from a single supplier) can help reduce genetic variability in drug-metabolizing enzymes. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments.
Preparation of this compound Loaded Nanoparticles by Nanoprecipitation
Objective: To prepare polymeric nanoparticles of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or Pluronic F68 (stabilizer)
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in acetone. The drug-to-polymer ratio may need to be optimized (e.g., 1:5, 1:10 w/w).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and wash the nanoparticle pellet with purified water to remove the excess stabilizer.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and then freeze-dried.
Formulation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl methylcellulose (HPMC)
-
Methanol or Ethanol (solvent)
Procedure:
-
Dissolution: Dissolve this compound and the chosen polymer in a common solvent (e.g., methanol). The drug-to-polymer ratio should be varied to find the optimal formulation (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify potential efflux transporter interactions.
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Transport Study (Apical to Basolateral - A to B):
-
Add the test solution of this compound (in a transport buffer like Hank's Balanced Salt Solution) to the apical (upper) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
-
Transport Study (Basolateral to Apical - B to A):
-
Add the test solution to the basolateral chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
In Vivo Bioavailability Study in Rats
Objective: To determine the oral bioavailability of different this compound formulations.
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Catheterization (Optional but Recommended): For serial blood sampling, catheterize the jugular vein of the rats a day before the experiment.
-
Fasting: Fast the rats overnight (with free access to water) before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
Oral (PO) Groups: Administer the different formulations of this compound (e.g., suspension, nanoparticle formulation, solid dispersion) via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
IV. Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: General workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. oatext.com [oatext.com]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. mdpi.com [mdpi.com]
- 8. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Architecture of 7-Isocarapanaubine: A Comparative Guide to its Synthetic Structure Confirmation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthetic bioactive molecule is paramount. This guide provides a comparative framework for verifying the structure of synthetic 7-Isocarapanaubine, a complex monoterpenoid indole alkaloid. By presenting a structured comparison of spectroscopic data and outlining detailed experimental protocols, this document serves as a comprehensive resource for researchers engaged in the synthesis and characterization of intricate natural products.
The precise three-dimensional arrangement of atoms in a molecule like this compound dictates its biological activity. Therefore, rigorous structural elucidation is a critical step in the drug discovery and development pipeline. This guide will delve into the key experimental data and workflows necessary to confidently assign the structure of synthetic this compound and differentiate it from potential isomeric alternatives.
Spectroscopic Data Comparison: Synthetic vs. Proposed Structures
A cornerstone of structural confirmation lies in the meticulous comparison of spectroscopic data from the synthetic sample with any previously reported data for the natural product or with theoretically calculated data for proposed alternative structures. The following table summarizes the essential quantitative data required for this comparative analysis.
| Spectroscopic Data | Synthetic this compound | Alternative Structure 1 | Alternative Structure 2 |
| ¹H NMR (CDCl₃, 500 MHz) | [Placeholder for chemical shifts, multiplicities, and coupling constants] | [Placeholder for predicted or reported data] | [Placeholder for predicted or reported data] |
| ¹³C NMR (CDCl₃, 125 MHz) | [Placeholder for chemical shifts] | [Placeholder for predicted or reported data] | [Placeholder for predicted or reported data] |
| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₂₃H₂₉N₂O₆⁺: [Placeholder] | m/z [M+H]⁺ calcd for C₂₃H₂₉N₂O₆⁺: [Placeholder] | m/z [M+H]⁺ calcd for C₂₃H₂₉N₂O₆⁺: [Placeholder] |
| Found: [Placeholder] | Found: [Placeholder] | Found: [Placeholder] | |
| Optical Rotation [α]D | [Placeholder for value and conditions] | [Placeholder for predicted or reported data] | [Placeholder for predicted or reported data] |
Experimental Workflow for Structural Confirmation
The definitive confirmation of the structure of synthetic this compound involves a multi-step experimental workflow. This process integrates synthesis, purification, and a suite of advanced spectroscopic techniques to build a comprehensive and undeniable structural proof.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required to confirm the structure of synthetic this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified synthetic compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Spectra are recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
1D NMR: ¹H NMR spectra are acquired with 64 scans and a spectral width of 16 ppm. ¹³C NMR spectra are acquired with 1024 scans and a spectral width of 240 ppm.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To probe the spatial proximity of protons, providing critical information about the relative stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Analysis is performed on a time-of-flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: The purified compound is dissolved in methanol at a concentration of 1 mg/mL.
-
Analysis: The sample is infused into the ESI source in positive ion mode. The exact mass is measured and compared to the calculated mass for the protonated molecular formula of this compound (C₂₃H₂₉N₂O₆⁺). A mass accuracy of less than 5 ppm is required for unambiguous elemental composition determination.
Chiral Analysis
-
Optical Rotation: The specific rotation is measured on a polarimeter using a 1 dm cell. The sample is dissolved in a specified solvent (e.g., chloroform) at a known concentration (e.g., c = 1.0). The measurement is performed at the sodium D-line (589 nm) and a constant temperature (e.g., 20 °C).
-
Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric purity is assessed using a chiral stationary phase column (e.g., Chiralcel OD-H). A suitable mobile phase (e.g., a mixture of hexane and isopropanol) is used to achieve baseline separation of the enantiomers. The retention times are compared to a racemic standard if available.
By adhering to these rigorous experimental protocols and performing a thorough comparative analysis of the resulting data, researchers can confidently confirm the structure of synthetic this compound, paving the way for its further investigation and potential therapeutic applications.
Comparative Analysis of the Biological Activity of 7-Isocarapanaubine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
While specific biological activity data for the indole alkaloid 7-Isocarapanaubine is not extensively documented in publicly available research, its classification within the carapanaubine group of alkaloids and its origin from the Tabernaemontana genus provide a framework for a comparative analysis with structurally related analogues. Alkaloids isolated from Tabernaemontana species are well-recognized for their diverse pharmacological properties, including significant cytotoxic and antimicrobial activities. This guide synthesizes available data on representative Tabernaemontana indole alkaloids to offer a comparative perspective on their potential biological activities.
Data Presentation: Cytotoxic and Antimicrobial Activities
The following tables summarize the reported cytotoxic and antimicrobial activities of several indole alkaloids isolated from various Tabernaemontana species. These compounds are presented as analogues for the purpose of this comparative guide, based on their common origin and structural class.
Table 1: Comparative Cytotoxicity of Tabernaemontana Indole Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Source Species | Reference |
| Conophylline | HL-60 (Leukemia) | 0.17[1] | T. divaricata | [1] |
| SMMC-7721 (Hepatoma) | 0.35[1] | T. divaricata | [1] | |
| A-549 (Lung Carcinoma) | 0.21[1] | T. divaricata | [1] | |
| MCF-7 (Breast Cancer) | 1.02[1] | T. divaricata | [1] | |
| SW480 (Colon Adenocarcinoma) | 1.49[1] | T. divaricata | [1] | |
| Taberdivarine C | HeLa (Cervical Cancer) | 1.42[2] | T. officinalis | [2] |
| MCF-7 (Breast Cancer) | 2.15[2] | T. officinalis | [2] | |
| SW480 (Colon Adenocarcinoma) | 3.24[2] | T. officinalis | [2] | |
| Taberdivarine D | HeLa (Cervical Cancer) | 2.78[2] | T. officinalis | [2] |
| MCF-7 (Breast Cancer) | 4.51[2] | T. officinalis | [2] | |
| SW480 (Colon Adenocarcinoma) | 5.33[2] | T. officinalis | [2] | |
| Taberdivarine E | HeLa (Cervical Cancer) | 8.24[2] | T. officinalis | [2] |
| MCF-7 (Breast Cancer) | 9.81[2] | T. officinalis | [2] | |
| SW480 (Colon Adenocarcinoma) | 11.35[2] | T. officinalis | [2] | |
| Taberdivarine F | HeLa (Cervical Cancer) | 3.11[2] | T. officinalis | [2] |
| MCF-7 (Breast Cancer) | 4.29[2] | T. officinalis | [2] | |
| SW480 (Colon Adenocarcinoma) | 6.07[2] | T. officinalis | [2] |
Table 2: Comparative Antimicrobial Activity of Tabernaemontana Alkaloids
| Alkaloid/Fraction | Microorganism | MIC (µg/mL) | Source Species | Reference |
| Dimeric Alkaloids (General) | Gram-positive bacteria | Strong activity | T. chippii | [3] |
| Gram-negative bacteria | Moderate to weak activity | T. chippii | [3] | |
| Alkaloid Rich Fractions (CH2Cl2:MeOH 4:1) | Staphylococcus aureus (MDR) | 15.6 - 250 | T. stapfiana | [4] |
| Tabernaecorymine B | Staphylococcus aureus | - | T. corymbosa | [5] |
| Bacillus subtilis | - | T. corymbosa | [5] | |
| Streptococcus dysgalactiae | - | T. corymbosa | [5] | |
| Candida albicans | - | T. corymbosa | [5] | |
| Tabernaecorymine C | Staphylococcus aureus | - | T. corymbosa | [5] |
| Bacillus subtilis | - | T. corymbosa | [5] | |
| Streptococcus dysgalactiae | - | T. corymbosa | [5] | |
| Candida albicans | - | T. corymbosa | [5] | |
| Tabernaecorymine D | Staphylococcus aureus | - | T. corymbosa | [5] |
| Bacillus subtilis | - | T. corymbosa | [5] | |
| Streptococcus dysgalactiae | - | T. corymbosa | [5] | |
| Candida albicans | - | T. corymbosa | [5] | |
| Tabernaecorymine E | Staphylococcus aureus | - | T. corymbosa | [5] |
| Bacillus subtilis | - | T. corymbosa | [5] | |
| Streptococcus dysgalactiae | - | T. corymbosa | [5] | |
| Candida albicans | - | T. corymbosa | [5] |
Note: Specific MIC values for Tabernaecorymines B-E were reported as showing "significant activity" but quantitative data was not provided in the abstract.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of the indole alkaloids listed in Table 1 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay is a standard method for assessing cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indole alkaloids) and a positive control (e.g., a known anticancer drug) for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[7] The plates are then incubated for a further period (e.g., 4 hours) to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution in HCl.[8]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the antimicrobial agents, as presented in Table 2, is typically determined using the broth microdilution method.[9][10][11]
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
General Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a plate reader to measure optical density.[12]
Mandatory Visualization
Below are diagrams illustrating the general workflow of the experimental protocols and a conceptual representation of the structure-activity relationship in the context of drug discovery.
Caption: General workflow for cytotoxicity and antimicrobial assays.
Caption: Structure-Activity Relationship (SAR) in drug discovery.
References
- 1. Cytotoxic indole alkaloids from Tabernaemontana divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic indole alkaloids from Tabernaemontana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobially active alkaloids from Tabernaemontana chippii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Tabernaemontana Stapfiana Britten (Apocynaceae) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cjnmcpu.com [cjnmcpu.com]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. protocols.io [protocols.io]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Lack of Publicly Available Data Prevents a Comparative Analysis of 7-Isocarapanaubine
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding the biological activity of 7-Isocarapanaubine, preventing a direct comparison with known inhibitors. While the chemical structure of this compound is documented, there is no published experimental data on its mechanism of action, inhibitory properties, or specific biological targets.
Efforts to gather information on the broader class of carapanaubine derivatives and related alkaloids did not yield specific data attributable to this compound. Although these related compounds have been shown to exhibit a range of biological effects, including anti-inflammatory and antimicrobial activities, such general information is insufficient for a detailed and objective comparison as requested.
Without any quantitative data, such as IC50 or Ki values, or established experimental protocols for this compound, it is impossible to generate the requested comparison tables, detailed methodologies, and visualizations. The core requirements of data presentation, experimental protocols, and signaling pathway diagrams cannot be fulfilled due to the absence of foundational research on this specific compound.
Therefore, any comparison to known inhibitors would be purely speculative and would not meet the standards of a scientific comparison guide. Further research is required to first elucidate the biological activity and inhibitory profile of this compound before a meaningful comparative analysis can be conducted.
Lack of Publicly Available Data Prevents In-Depth Structure-Activity Relationship Analysis of 7-Isocarapanaubine
Despite efforts to collate information for a comprehensive structure-activity relationship (SAR) guide on 7-isocarapanaubine, a thorough review of publicly available scientific literature has revealed a significant lack of comparative biological data for this compound and its analogs. While this compound, an indole alkaloid isolated from plants of the Ochrosia genus, has been identified, dedicated studies detailing its SAR are not presently available in the public domain.
Initial indications suggested that this compound possesses cytotoxic properties, with one source mentioning it alongside reserpiline as a cytotoxic constituent from the bark of Ochrosia elliptica. However, the specific research article cited for this claim could not be retrieved, and other accessible studies on compounds from Ochrosia elliptica do not provide a direct comparison of the cytotoxic or other biological activities of this compound with structurally related compounds.
SAR studies are fundamental in drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. These studies typically involve the synthesis of various analogs of a lead compound and the subsequent comparison of their activities through standardized biological assays. The resulting data allows researchers to identify key structural motifs responsible for the desired biological effect, guiding the design of more potent and selective drug candidates.
The creation of a meaningful SAR comparison guide, as requested, is contingent on the availability of such quantitative, comparative data. This would include, for example, tables of IC50 values for this compound and its derivatives against specific cell lines or enzymes, detailed experimental protocols for the assays used, and an understanding of the signaling pathways involved.
Unfortunately, the current body of scientific literature accessible through public databases does not contain the necessary experimental data to construct such a guide for this compound. While the compound is known and its structure has been elucidated, its biological activities and the effects of structural modifications have not been sufficiently explored or published in a manner that would allow for a rigorous SAR analysis.
Therefore, for researchers, scientists, and drug development professionals interested in the potential of this compound, further primary research would be required. This would involve the synthesis of a library of this compound analogs and a systematic evaluation of their biological activities to establish a foundational dataset for structure-activity relationship elucidation. Without such foundational research, any attempt to create a comparison guide would be speculative and lack the required scientific rigor.
A Comparative Guide to the Therapeutic Target Validation of 7-Isocarapanaubine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a hypothetical therapeutic target validation guide for the novel alkaloid, 7-Isocarapanaubine. Due to the current lack of published data on its specific biological activity, this guide proposes the M1 muscarinic acetylcholine receptor (mAChR M1) as a plausible therapeutic target based on the known pharmacology of related alkaloid compounds. The experimental data presented herein for this compound is illustrative and hypothetical, intended to serve as a framework for future investigation. The data for comparator compounds are based on published literature.
Introduction to this compound and its Proposed Therapeutic Target
This compound is an alkaloid with a defined chemical structure, yet its biological mechanism of action remains uncharacterized in publicly available literature. Alkaloids as a class of compounds are known to interact with a wide array of biological targets, with a significant number exhibiting activity at neurotransmitter receptors. Notably, many alkaloids possess anticholinergic properties, acting as antagonists at muscarinic acetylcholine receptors.[1][2]
The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, is predominantly expressed in the central nervous system and is a key regulator of cognitive functions such as memory and learning.[3] Antagonism of the M1 receptor is a therapeutic strategy for various neurological and smooth muscle-related disorders.[4] This guide outlines a proposed validation pathway to investigate the hypothesis that this compound acts as an M1 receptor antagonist, comparing its potential performance against established antagonists, Pirenzepine and Atropine.
Comparative Analysis of Receptor Binding and Functional Activity
To quantitatively assess the interaction of this compound with the M1 muscarinic receptor, two primary in vitro assays are proposed: a competitive radioligand binding assay to determine binding affinity (Ki) and a cell-based calcium flux assay to measure functional antagonism (IC50). The hypothetical data for this compound are compared with literature-derived values for Pirenzepine, a known M1-selective antagonist, and Atropine, a non-selective muscarinic antagonist.[5][6]
| Compound | Binding Affinity (Ki) in nM | Functional Antagonism (IC50) in nM | Selectivity Profile |
| This compound (Hypothetical) | 15.5 ± 2.1 | 45.3 ± 5.8 | M1-preferring (Hypothesized) |
| Pirenzepine | 2.8[6] | ~21[7] | M1-selective[4] |
| Atropine | 1.27 ± 0.36[5] | 2.22 ± 0.60[5] | Non-selective Muscarinic Antagonist[8][9] |
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human M1 muscarinic acetylcholine receptor.
Methodology:
-
Cell Line and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant M1 muscarinic receptor are used.[1][10] Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist, is used as the radioligand.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-NMS (e.g., 0.5 nM).
-
Increasing concentrations of the test compound (this compound) or comparator compounds are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as Atropine (1 µM).
-
Following incubation to equilibrium, bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
Objective: To measure the functional antagonist activity (IC50) of this compound at the Gq-coupled M1 receptor.
Methodology:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human M1 muscarinic receptor are used.[11][12]
-
Assay Principle: Activation of the M1 receptor by an agonist (e.g., Carbachol) leads to the activation of the Gq pathway, resulting in an increase in intracellular calcium concentration. This change in calcium levels is measured using a calcium-sensitive fluorescent dye.
-
Assay Procedure:
-
Cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the test compound (this compound) or comparator compounds.
-
A fixed concentration of the agonist Carbachol (at its EC80) is added to stimulate the M1 receptor.
-
The change in fluorescence, corresponding to the intracellular calcium flux, is measured in real-time using a fluorescence plate reader.
-
-
Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response (IC50) is determined by fitting the data to a dose-response curve.
Visualizations
Caption: Proposed mechanism of M1 receptor signaling and antagonism.
Caption: Proposed experimental workflow for target validation.
References
- 1. innoprot.com [innoprot.com]
- 2. Effect of pirenzepine, a muscarinic M1 receptor antagonist, on amygdala kindling in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 5. apexbt.com [apexbt.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Atropine - Wikipedia [en.wikipedia.org]
- 10. revvity.com [revvity.com]
- 11. innoprot.com [innoprot.com]
- 12. bpsbioscience.com [bpsbioscience.com]
A Theoretical Comparative Analysis of Synthetic Strategies for 7-Isocarapanaubine
Disclaimer: As of late 2025, a formal total synthesis of 7-Isocarapanaubine has not been reported in peer-reviewed scientific literature. Therefore, this guide presents a theoretical comparative analysis of plausible synthetic strategies. The proposed routes are based on established and validated methodologies successfully applied to the synthesis of structurally related complex indole alkaloids, particularly those containing spirooxindole and indolizine motifs.
This compound is a complex pentacyclic indole alkaloid featuring a spiro[indole-3,6'-pyrano[3,4-f]indolizine] core. This intricate architecture, possessing multiple stereocenters and a quaternary spirocyclic center, presents a significant synthetic challenge. This analysis explores three hypothetical strategies for its construction: a convergent late-stage spirocyclization, a 1,3-dipolar cycloaddition approach, and a radical cascade cyclization strategy.
Key Structural Features & Retrosynthetic Analysis
The core of this compound is a spirooxindole fused to a pyrano-indolizine system. The primary retrosynthetic disconnections considered are at the spirocyclic C3-C6' bond, the C-N bond of the indolizine ring, and the pyran ring ether linkage.
Strategy 1: Convergent Late-Stage Spirocyclization
This approach focuses on constructing the two main heterocyclic systems, the oxindole and the pyrano[3,4-f]indolizine, independently. These two advanced intermediates would then be coupled in a late-stage key reaction to form the spirocyclic center.
Synthetic Pathway
The synthesis would commence with a functionalized tryptamine derivative to build the pyrano[3,4-f]indolizine core. A plausible route involves an intramolecular Pictet-Spengler reaction followed by the formation of the pyran ring. The oxindole counterpart would be prepared from a substituted isatin. The key coupling step could be envisioned as an enantioselective Heck reaction or a transition-metal-catalyzed C-H activation/functionalization to forge the sterically hindered C-C spiro-linkage.
Caption: Strategy 1: Convergent assembly and late-stage coupling.
Experimental Protocol (Hypothetical Key Step)
Enantioselective Heck-type Spirocyclization: To a solution of the advanced pyrano[3,4-f]indolizine intermediate (1.0 eq) and the 3-halo-oxindole precursor (1.1 eq) in anhydrous DMF (0.1 M) would be added Pd(OAc)2 (0.1 eq), a suitable chiral phosphine ligand (e.g., (R)-BINAP, 0.12 eq), and Ag2CO3 (2.5 eq). The reaction mixture would be degassed and heated to 100 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the mixture would be filtered through celite, diluted with ethyl acetate, and washed with brine. The organic layer would be dried over Na2SO4, concentrated, and purified by flash column chromatography to yield the spiro-coupled product.
Strategy 2: 1,3-Dipolar Cycloaddition
This strategy is one of the most powerful and widely used methods for the construction of spirooxindole-pyrrolidine cores.[1][2] It involves the in-situ generation of an azomethine ylide from an isatin and an amino acid, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.
Synthetic Pathway
The synthesis would begin with a three-component reaction between a substituted isatin, a cyclic amino acid (like L-proline, which forms part of the indolizine system), and a custom-designed dipolarophile. This dipolarophile would be an electron-deficient alkene containing the necessary functionality to subsequently construct the fused pyran ring. This approach rapidly assembles the core spiro[indolizine-oxindole] skeleton with good stereocontrol.
Caption: Strategy 2: Rapid core assembly via [3+2] cycloaddition.
Experimental Protocol (Hypothetical Key Step)
Three-Component [3+2] Cycloaddition: A mixture of the substituted isatin (1.0 mmol), L-proline derivative (1.2 mmol), and the functionalized alkene dipolarophile (1.0 mmol) in methanol (10 mL) would be heated to reflux for 12 hours. The reaction progress would be monitored by TLC. Upon completion, the solvent would be removed under reduced pressure. The resulting residue would be redissolved in ethyl acetate, washed with saturated NaHCO3 solution and brine, dried over anhydrous MgSO4, and concentrated. The crude product would be purified by silica gel chromatography to afford the desired spiro[indolizine-oxindole] adduct.[2]
Strategy 3: Radical Cascade Cyclization
Radical cyclizations offer a powerful means to construct complex polycyclic systems in a single step from relatively simple linear precursors. This hypothetical strategy would leverage a cascade of radical reactions to form multiple rings of the this compound core simultaneously.
Synthetic Pathway
The synthesis would start with the assembly of a linear precursor containing an N-arylacrylamide moiety linked to a radical acceptor and a precursor for the indolizine ring. A photoredox or transition-metal-catalyzed single-electron transfer would initiate a radical cascade. This could involve, for example, the formation of an acyl radical that triggers an intramolecular cyclization onto the indole ring, followed by a second cyclization to form the indolizine system, and a final ring closure to form the pyran ring, all in a single pot.
Caption: Strategy 3: Polycycle formation via a radical cascade.
Experimental Protocol (Hypothetical Key Step)
Photoredox-Initiated Radical Cascade: In a nitrogen-filled glovebox, a solution of the linear precursor (0.1 mmol), a photocatalyst such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), and a mild reducing agent in degassed acetonitrile (0.05 M) would be prepared in a borosilicate vial. The vial would be sealed and irradiated with a blue LED (450 nm) at room temperature for 48 hours. After the reaction, the solvent would be evaporated, and the residue would be directly subjected to column chromatography on silica gel to isolate the cyclized product.
Comparative Analysis Summary
| Feature | Strategy 1: Late-Stage Spirocyclization | Strategy 2: 1,3-Dipolar Cycloaddition | Strategy 3: Radical Cascade Cyclization |
| Overall Approach | Convergent | Convergent / One-pot | Linear to Cascade |
| Key Bond Formations | C-C (spiro), C-O (ether) | C-C, C-N (in one pot) | Multiple C-C, C-O bonds in cascade |
| Estimated Step Count | High (for separate fragments) | Low to moderate | Moderate (precursor synthesis) |
| Stereocontrol | Challenging; requires asymmetric catalysis for the key coupling step. | Excellent; often substrate-controlled or catalyst-controlled. High diastereoselectivity. | Potentially challenging; depends on the substrate and reaction conditions. |
| Advantages | Modular; allows for late-stage diversification of both major fragments. | Highly efficient for core construction; rapid assembly of complexity. Well-precedented.[1][2] | High atom and step economy in the key cascade step. Access to unique reactivity. |
| Disadvantages | Steric hindrance in the key coupling step could lead to low yields. | Requires a specifically designed dipolarophile which may be complex to synthesize. | Precursor synthesis can be linear and lengthy. Cascade may lead to undesired side products. |
References
Uncharted Territory: The Bioactivity of 7-Isocarapanaubine Remains Undisclosed
A comprehensive search for the bioactivity of 7-Isocarapanaubine across various cell lines has revealed a significant gap in the current scientific literature. Despite extensive investigation, no published experimental data detailing the cytotoxic or other biological effects of this specific compound could be located.
Researchers, scientists, and drug development professionals seeking to understand the potential of this compound will find a lack of comparative studies and established experimental protocols. Publicly accessible databases and scientific search engines do not currently house information on its mechanism of action, its effects on signaling pathways, or its performance against other bioactive compounds.
This absence of data prevents the creation of a detailed comparison guide as originally intended. Key components of such a guide, including quantitative data summaries, detailed experimental methodologies, and visualizations of molecular interactions, cannot be generated without foundational research.
The chemical structure of this compound is cataloged in chemical databases, providing a starting point for its synthesis and future investigation. However, its biological properties remain an open question.
For researchers interested in this molecule, the current landscape represents an opportunity for novel investigation. Future studies would need to establish fundamental parameters, including:
-
Preliminary Cytotoxicity Screening: Initial assays across a panel of diverse cancer and normal cell lines to identify any potential for anti-proliferative activity.
-
Determination of IC50 Values: Quantifying the concentration at which this compound inhibits 50% of cell growth in sensitive cell lines.
-
Mechanism of Action Studies: Investigating the molecular pathways through which this compound may exert its effects, such as apoptosis, cell cycle arrest, or other signaling cascades.
Without such foundational research, any discussion of the bioactivity of this compound would be purely speculative. The scientific community awaits initial studies to shed light on the potential biological activities of this compound.
Benchmarking 7-Isocarapanaubine's Structural Class Against Fellow Spiro-oxindole Alkaloids in Cancer Research
A comparative analysis of the cytotoxic potential of spiro-oxindole alkaloids, a class of natural products to which 7-Isocarapanaubine belongs, reveals significant anti-cancer activity across various cell lines. While direct experimental data for this compound is not publicly available, this guide benchmarks its structural class against well-studied counterparts, offering insights into its potential therapeutic value for researchers, scientists, and drug development professionals.
The spiro-oxindole alkaloid scaffold, a core component of this compound, is a recurring motif in a range of natural products exhibiting potent biological activities. Notably, pentacyclic oxindole alkaloids isolated from the medicinal plant Uncaria tomentosa (Cat's Claw) have demonstrated significant antiproliferative and apoptotic effects against various cancer cell lines. This comparison focuses on the cytotoxic performance of prominent members of this family, providing a framework for understanding the potential of novel compounds like this compound.
Comparative Cytotoxicity of Spiro-oxindole Alkaloids
The primary metric for evaluating the anti-cancer potential of these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The table below summarizes the IC50 values of several well-characterized spiro-oxindole alkaloids against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| This compound | - | - | Data not available |
| Pteropodine | PC3 | Prostate Cancer | ~5[1] |
| WiDr | Colon Cancer | ~5[1] | |
| Isopteropodine | PC3 | Prostate Cancer | ~5[1] |
| WiDr | Colon Cancer | ~5[1] | |
| Mitraphylline | SKN-BE(2) | Neuroblastoma | 12.3[2] |
| GAMG | Glioma | 20[2] | |
| MHH-ES-1 | Ewing's Sarcoma | 17.15 ± 0.82 | |
| MT-3 | Breast Cancer | 11.80 ± 1.03 | |
| Uncarine F | CCRF-CEM-C7H2 | Leukemia | Potent apoptotic inducer[2] |
| Synthetic Spiro-oxindole | MCF-7 | Breast Cancer | 3.55 ± 0.49 |
| MDA-MB-231 | Breast Cancer | 4.40 ± 0.468 |
Experimental Protocols
The determination of cytotoxic activity, quantified by IC50 values, is predominantly carried out using cell viability assays. The MTT and MTS assays are standard colorimetric methods employed for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., spiro-oxindole alkaloid) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Similar to the MTT assay, the MTS assay also measures cell viability. The key difference is that the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
MTS Reagent Addition: Add the MTS reagent directly to the cell culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the processes involved in benchmarking these natural products, the following diagrams illustrate a typical experimental workflow and a proposed mechanism of action for this class of compounds.
Conclusion
While the specific biological activities of this compound remain to be elucidated, its structural classification as a spiro-oxindole alkaloid places it within a family of natural products with demonstrated and potent anti-cancer properties. The comparative data presented here for well-studied analogues like pteropodine, isopteropodine, and mitraphylline highlight the potential of this chemical class. The established experimental protocols provide a clear roadmap for the future evaluation of this compound's cytotoxic effects. Further research into this and other novel spiro-oxindole alkaloids is warranted to explore their full therapeutic potential in oncology.
References
Safety Operating Guide
Navigating the Disposal of 7-Isocarapanaubine: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel or less-common compounds like 7-Isocarapanaubine, specific disposal protocols may not be readily available. In such instances, a conservative approach based on established principles of chemical waste management is essential. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step in determining the appropriate disposal method. While a comprehensive safety data sheet (SDS) for this compound is not publicly available, the following information has been compiled from available chemical databases.
| Property | Value |
| Molecular Formula | C₂₃H₂₈N₂O₆[1] |
| Molecular Weight | 428.5 g/mol [1][2] |
| CAS Number | 17391-09-2[1][2] |
| Physical State | Not explicitly stated, handle as a solid or liquid as appropriate. |
| Solubility | No data available. |
| Storage | Store at 0°C for the short term and -20°C for the long term in a desiccated environment.[2] |
Disposal Protocol: A Step-by-Step Approach
In the absence of a specific SDS, this compound should be treated as a hazardous substance. The following protocol is based on general best practices for the disposal of research chemicals.
1. Hazard Assessment:
-
Toxicity: Due to the lack of specific toxicological data, assume the compound is toxic. Avoid inhalation, ingestion, and skin contact.[3]
-
Reactivity: Incompatible materials are likely to include strong oxidizing and reducing agents.[3] Avoid mixing with other chemicals unless a compatibility assessment has been conducted.
-
Flammability: The flammability of this compound is unknown. Handle away from open flames and heat sources.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3][4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]
3. Waste Segregation and Collection:
-
Waste Container: Use a designated, properly labeled, and sealed container for hazardous chemical waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
4. Disposal Procedure:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound.[5] They will provide information on the appropriate waste stream and collection procedures.
-
Approved Waste Disposal Plant: Dispose of the contents and container through an approved waste disposal plant.[3]
-
Spill Management: In case of a spill, do not allow the product to enter drains. Absorb the spill with an inert material and place it in the designated hazardous waste container. Ensure adequate ventilation.[4]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 7-Isocarapanaubine
Introduction
Hazard Identification and Risk Assessment
Diterpenoid alkaloids are a class of natural products known for a wide range of biological activities, including neurotoxicity and cytotoxicity.[1][2][3] Although some diterpenes from Leonurus japonicus have shown cytoprotective effects in specific assays, others have demonstrated cytotoxic activity.[4][5][6] Given the lack of specific toxicity data for 7-Isocarapanaubine, it is prudent to handle it as a potentially hazardous substance.
Potential Hazards:
-
Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Direct contact may cause irritation or allergic reactions.[7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Neurotoxicity: As a diterpenoid alkaloid, neurotoxic effects cannot be ruled out.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Hazard Category | Potential Risk | Required Personal Protective Equipment (PPE) |
| Inhalation | Inhalation of fine powders or aerosols. | - NIOSH-approved respirator with a particulate filter (N95 or higher). - For operations with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) is recommended. |
| Skin Contact | Direct contact with the solid compound or solutions. | - Gloves: Double-gloving with nitrile gloves is recommended. Ensure gloves are compatible with any solvents used. - Lab Coat: A dedicated lab coat, preferably a disposable or coated one, should be worn. - Arm Sleeves: Disposable arm sleeves should be used to protect the forearms. |
| Eye and Face Contact | Splashes of solutions or contact with airborne particles. | - Safety Goggles: Chemical splash goggles are mandatory. - Face Shield: A face shield should be worn over safety goggles when handling larger quantities or during procedures with a high splash risk. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all required equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling the Solid Compound:
-
Perform all manipulations of the solid compound, such as weighing and aliquoting, within a chemical fume hood or CVE to minimize inhalation exposure.
-
Use anti-static tools and weigh boats to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Preparing Solutions:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep containers tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated consumables such as gloves, wipes, and weigh boats should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a labeled, sealed, and chemically resistant hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous waste.
Experimental Protocol: Spill Response
This protocol outlines the immediate steps to be taken in the event of a this compound spill.
-
Evacuate and Alert:
-
Immediately alert all personnel in the vicinity of the spill.
-
If the spill is large or involves a significant release of dust, evacuate the immediate area.
-
-
Secure the Area:
-
Restrict access to the spill area.
-
If the spill is in a fume hood, keep the sash at the lowest practical height.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
-
Contain and Clean the Spill:
-
For Solid Spills: Gently cover the spill with absorbent pads or granules to prevent further dispersal. Do not use a dry sweeping method as this can generate airborne dust. Carefully scoop the material into a labeled hazardous waste container.
-
For Liquid Spills: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite). Allow the absorbent to fully soak up the liquid.
-
-
Decontaminate the Area:
-
Once the bulk of the spill has been removed, decontaminate the spill area.
-
Wipe the area with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a detergent solution.
-
Collect all cleaning materials in a hazardous waste container.
-
-
Post-Spill Procedures:
-
Dispose of all contaminated materials as hazardous waste.
-
Thoroughly wash hands and any exposed skin.
-
Document the spill and the cleanup procedure according to your institution's policies.
-
Visualization: Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a this compound spill.
Caption: Workflow for a this compound Spill Response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Three diterpenes from Leonurus japonicus Houtt protect primary cultured rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. deascal.com [deascal.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
